Product packaging for Lycorine hydrobromide(Cat. No.:CAS No. 52456-64-1)

Lycorine hydrobromide

Cat. No.: B600560
CAS No.: 52456-64-1
M. Wt: 368.22
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Description

Overview of Lycorine (B1675740) Alkaloids

Lycorine is a prominent member of the Amaryllidaceae alkaloids, a group of over 650 nitrogen-containing specialized metabolites. mdpi.com These alkaloids are characterized by their unique and diverse chemical structures, which are biogenetically derived from a common precursor, O-methylnorbelladine. ekb.eg Lycorine itself possesses a pyrrolophenanthridine nucleus, which is a foundational structure for more than 70 related alkaloids. ekb.egnih.gov It is one of the most abundant and frequently studied alkaloids within this family. ekb.egwikipedia.org

Lycorine is found throughout the Amaryllidaceae family, a group of perennial, bulbous flowering plants distributed in tropical and subtropical regions. ekb.egnih.gov It can be isolated from the bulbs and, in some cases, the leaves and flowers of numerous species. ekb.egwikipedia.org Standard extraction methods for Amaryllidaceae alkaloids include techniques like percolation and Soxhlet extraction, followed by acid-base fractionation which can yield considerable amounts of lycorine. ekb.egumlub.pl Modern chromatographic techniques are then employed for purification. umlub.plresearchgate.net

Table 1: Natural Plant Sources of Lycorine

Genus Species Common Name
Lycoris radiata Spider Lily nih.gov
Narcissus pseudonarcissus Wild Daffodil ub.edunih.gov
Clivia miniata Bush Lily wikipedia.orgt3db.ca
Galanthus nivalis Snowdrop wikipedia.org
Leucojum aestivum Summer Snowflake nih.gov
Hymenocallis littoralis Beach Spider Lily nih.gov
Crinum macowanii Cape Coast Lily nih.govresearchgate.net
Amaryllis belladonna Belladonna Lily drugfuture.com
Hippeastrum equestre Barbados Lily nih.gov

The scientific journey of lycorine began in the late 19th century, marking it as one of the first Amaryllidaceae alkaloids to be identified. Its complex structure, however, remained a puzzle for many decades, requiring the advancement of chemical and analytical techniques to be fully resolved. The development of spectroscopy and chromatography in the 20th century was pivotal for the structural determination of complex natural products like alkaloids. wikipedia.org

Table 2: Timeline of Lycorine's Discovery and Elucidation

Year Milestone Reference
1877 First isolated from Narcissus pseudonarcissus by Gerrard and initially named "narcissia". ub.edumdpi.comnih.govnih.gov
1897 Isolated from Lycoris radiata. mdpi.com
1956 The complete chemical structure of lycorine was elucidated by Nagakawa et al. ekb.egnih.gov

Significance of Lycorine Hydrobromide as a Research Compound

This compound serves as a critical tool in preclinical research. The conversion of the parent alkaloid into a salt form, such as a hydrobromide or hydrochloride, is a common practice in pharmaceutical science to enhance stability and aqueous solubility, which is essential for creating consistent experimental conditions in laboratory settings.

This compound is the hydrobromic acid salt of lycorine. This derivation involves reacting the basic nitrogen atom within the lycorine structure with hydrobromic acid. While the literature more frequently details the hydrochloride salt, the principle and purpose are analogous. ekb.egsciengine.com The resulting salt is typically a crystalline solid. ekb.egresearchgate.net This form is more readily dissolved in aqueous solutions compared to the freebase alkaloid, which is described as practically insoluble in water. drugfuture.com This improved solubility is crucial for in vitro assays and for preparing formulations for in vivo studies.

Table 3: Chemical Properties of Lycorine and Its Hydrochloride Salt

Property Lycorine Lycorine Hydrochloride
Full Chemical Name 2,4,5,7,12b,12c-hexahydro-1H- nih.govwikipedia.orgdioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol Not specified
Molecular Formula C₁₆H₁₇NO₄ C₁₆H₁₇NO₄·HCl
Molecular Weight 287.31 g/mol 323.77 g/mol
Appearance Colorless prismatic crystals Needle-shaped crystals
Melting Point ~260–280 °C (decomposes) ~217 °C (decomposes)

| Solubility | Practically insoluble in water; sparingly soluble in alcohol and chloroform. | Soluble in water (monohydrate form dissolves in 20 parts water). |

Data sourced from multiple references. ekb.egnih.govdrugfuture.comsciengine.comresearchgate.net

Preclinical research has unveiled a wide array of biological activities for lycorine and its derivatives, establishing it as a compound of significant scientific interest. ekb.egresearchgate.net These activities have been demonstrated in numerous in vitro and in vivo models, spanning anticancer, antiviral, and anti-inflammatory effects. nih.govresearchgate.net

Anticancer Activity: Lycorine and its hydrochloride salt have shown potent antiproliferative and pro-apoptotic activity across a diverse range of cancer cell lines. nih.govwikipedia.orgnih.gov The first report of its anti-tumor activity dates back to 1976. nih.gov Research indicates it can induce cell cycle arrest and apoptosis through various mechanisms, including the downregulation of anti-apoptotic proteins like Mcl-1. nih.govresearchgate.net Furthermore, lycorine has demonstrated efficacy in animal xenograft models, inhibiting tumor growth in mice bearing melanoma, leukemia, ovarian, and prostate cancer cells. nih.govjcancer.org It has also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. ekb.egnih.gov

Antiviral Activity: Lycorine exhibits a broad spectrum of antiviral activity, particularly against RNA viruses. nih.gov Preclinical studies have shown it can inhibit the replication of numerous viruses, including poliovirus, severe acute respiratory syndrome-associated coronavirus (SARS-CoV), and Zika virus (ZIKV). nih.govnih.govmdpi.com The mechanism of antiviral action is often attributed to the inhibition of viral protein synthesis or the blocking of viral polymerase activity. nih.govnih.gov For instance, lycorine was found to inhibit ZIKV replication by restraining the activity of the virus's RNA-dependent RNA polymerase (RdRp). nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of lycorine have been demonstrated in several preclinical models. nih.govmdpi.com It has been shown to reduce the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. ekb.egsciengine.com The underlying mechanisms involve the inhibition of inflammatory signaling pathways, including the NF-κB and Jak-STAT pathways. ekb.egsciengine.commdpi.com These findings suggest its potential as a lead compound for investigating new anti-inflammatory therapies. sciengine.com

Table 4: Summary of Preclinical Biological Activities of Lycorine and its Derivatives

Activity Type Target/Model Observed Effect Reference(s)
Anticancer Leukemia cell lines (HL-60, K562) Induces apoptosis and cell cycle arrest. nih.govresearchgate.netejgm.co.ukselleckchem.com
Ovarian cancer cells (Hey1B) Inhibits mitotic proliferation. wikipedia.orgejgm.co.uk
Melanoma cells (B16F10) Inhibits tumor growth in xenograft models. nih.gov
Prostate cancer cells (RM-1) Inhibits cell growth and migration via NF-κB pathway. jcancer.org
Lung cancer cells (A549) Potent antiproliferative activity. wikipedia.orgejgm.co.uk
Gastric cancer cells (MKN-45) Induces apoptosis by down-regulating MCL1. ejgm.co.uk
Angiogenesis models Inhibits formation of capillary-like tubes. ekb.egejgm.co.uk
Antiviral Zika Virus (ZIKV) Inhibits viral replication in vitro and in vivo (AG6 mice). nih.gov
SARS-CoV Inhibits cytopathic effect. nih.govmdpi.com
Poliovirus Reduces virus titer. ekb.egnih.gov
Herpes Simplex Virus (HSV-1) Moderate to potent antiviral activity. nih.gov
Hepatitis C Virus (HCV) Inhibits replication. nih.gov
Enterovirus 71 (EV71) Inhibits infection in cells. nih.gov
Anti-inflammatory LPS-stimulated macrophages (RAW264.7) Reduces production of NO, TNF-α, IL-6, PGE2. ekb.egsciengine.comnih.gov
LPS-stimulated microglia (BV-2) Suppresses polarization and inflammatory cytokines. mdpi.com
Carrageenan-induced paw edema (rat model) Blocks edema formation. ekb.eg

Properties

CAS No.

52456-64-1

Molecular Formula

C16H17NO4·BrH

Molecular Weight

368.22

Origin of Product

United States

Structural Characterization and Synthetic Biology

The unique properties of lycorine (B1675740) are intrinsically linked to its elaborate molecular structure. Understanding this framework is fundamental to appreciating its biosynthesis and the strategies employed for its synthetic replication.

Chemical Structure of Lycorine and its Core Skeleton

Lycorine hydrobromide is the salt form of lycorine, where the basic nitrogen atom of the lycorine molecule is protonated by hydrobromic acid. The core of lycorine is a tetracyclic system known as the pyrrolophenanthridine nucleus. researchgate.netacjol.org This distinctive scaffold is the foundation for a large family of related alkaloids. The systematic chemical name for lycorine is (1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹⁵,¹⁹]nonadeca-2,4(8),9,15-tetraene-17,18-diol. nih.gov

The structure of dihydrolycorine (B1670607) hydrobromide, a closely related derivative, has been elucidated using three-dimensional X-ray diffraction, revealing an orthorhombic crystal system. rsc.org

Key Functional Groups and Stereochemistry

Lycorine possesses several key functional groups that contribute to its chemical reactivity and biological properties. These include two hydroxyl (-OH) groups, a methylenedioxy bridge, and a tertiary amine. The presence of these unaltered hydroxyl groups at the C-1 and C-2 positions is considered essential for some of its biological activities. nih.gov

The stereochemistry of lycorine is complex, with multiple chiral centers. The specific spatial arrangement of atoms, particularly the β-conformation of the D-ring and the trans-junction between the B and C rings, is a defining feature of the molecule. nih.govuni-hannover.de Any alteration to this stereochemistry can significantly impact its activity.

Biosynthetic Pathways of Lycorine

The natural production of lycorine within plants follows a complex series of biochemical reactions, starting from simple amino acid precursors.

Intermediate Precursors in Plant Metabolism

The biosynthesis of lycorine and other Amaryllidaceae alkaloids originates from the amino acids L-phenylalanine and L-tyrosine. ekb.egnih.gov These precursors undergo a series of transformations to form a key intermediate, norbelladine (B1215549). nih.gov Norbelladine is then O-methylated to produce 4'-O-methylnorbelladine, which serves as the last common intermediate before the pathway branches into the synthesis of various alkaloid skeletons, including that of lycorine. researchgate.netnih.gov

PrecursorRole in Lycorine Biosynthesis
L-PhenylalanineProvides the C6-C1 unit of the norbelladine skeleton. nih.gov
L-TyrosineProvides the N-C2-C6 unit of the norbelladine skeleton. nih.gov
NorbelladineThe common precursor to a wide range of Amaryllidaceae alkaloids. nih.gov
4'-O-methylnorbelladineThe direct precursor for the oxidative coupling step leading to the lycorine skeleton. researchgate.netnih.gov

Enzymatic Steps and Oxidative Coupling Mechanisms

The crucial step in the formation of the lycorine skeleton is an intramolecular ortho-para' oxidative coupling of 4'-O-methylnorbelladine. ekb.egrsc.org This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP96T family. researchgate.netfrontiersin.org These enzymes facilitate the formation of the characteristic C-C bond that defines the pyrrolophenanthridine nucleus.

Following the initial coupling, a series of further enzymatic modifications, including hydroxylations and the formation of the methylenedioxy bridge, are required to complete the biosynthesis of lycorine. nih.govrsc.org The conversion of norpluviine (B12688598) to lycorine, for instance, involves allylic oxidation to introduce the C-2 hydroxyl group. ub.edu

Synthetic Strategies for Lycorine and its Derivatives

The complex structure of lycorine presents a significant challenge for synthetic chemists. Nevertheless, various strategies have been developed to construct this intricate molecule and its analogues.

Total synthesis of lycorine has been achieved through various routes, often involving the construction of a key intermediate followed by a series of cyclizations and functional group manipulations. acs.org Some strategies focus on building the tetracyclic core early in the synthesis, while others assemble the rings in a stepwise fashion.

Divergent synthetic approaches are also being explored to create a variety of lycorine derivatives. uni-hannover.denih.gov These methods aim to produce a common intermediate that can be chemically modified to generate a library of related compounds. This allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents. anr.fr Techniques such as tandem metathesis reactions and radical-induced cyclizations have been employed to this end. anr.frscielo.org.mx

Chemical Synthesis Approaches

The total synthesis of lycorine, a tetracyclic alkaloid, has been a significant challenge for synthetic chemists, leading to the development of various innovative strategies. The complex, multi-centric structure of lycorine has made its synthesis a benchmark for testing new reaction methodologies. researchgate.net Due to these complexities, obtaining lycorine and its derivatives often relies on extraction from plant materials, as purely chemical or semi-chemical synthesis approaches can be unfeasible for large-scale production. researchgate.net

Several distinct total synthesis routes have been successfully developed:

Tandem Metathesis: One approach utilizes a tandem metathesis reaction to construct a decorated tetrahydroindole skeleton. This key intermediate contains an enol ether, which is crucial for subsequent functionalization to build the complete lycorine framework. anr.fr This methodology is designed to be flexible, allowing for the synthesis of various lycorine-type alkaloids. anr.fr

Cascade Reactions: An asymmetric total synthesis of a lycorine-type alkaloid, (−)-δ-lycorane, has been achieved using a chiral bifunctional squaramide-catalyzed cascade reaction. rsc.org This powerful method combines an unsaturated β-ketoester and a nitroalkene to rapidly construct the core structure with high control over its stereochemistry, yielding a highly functionalized intermediate in a single step. rsc.org

Cyclopropyl (B3062369) Ring-Opening Rearrangement: A practical method for synthesizing lycorine-type alkaloids featuring a cis-B/C ring fusion involves a key cyclopropyl ring-opening rearrangement. rsc.org This strategy also employs aminocyclization and palladium-mediated arylation to assemble the molecular scaffold. rsc.org

Diels-Alder Reaction: A synthetic route starting from the endo-cycloadduct of 3,5-dibromo-2-pyrone and (E)-β-borylstyrene has been reported. acs.org The synthesis proceeds through boronate oxidation and a face-selective epoxidation to install the critical C1-hydroxyl group and the C3/C3a double bond characteristic of (±)-lycorine. acs.org

Radical Cyclization: Asymmetric total syntheses of lycorine's unnatural enantiomer, (+)-lycorine, and (+)-1-deoxylycorine have been accomplished starting from a key lactam intermediate. acs.org This lactam is constructed via a Birch reduction-alkylation sequence, followed by a radical cyclization to form the core ring system. acs.org

Modified Synthesis from Lactam-Ester: Another total synthesis was achieved starting from a lactam-ester. The process involves the selective reduction of the lactam carbonyl group as a key step in assembling the final structure of (±)-lycorine. clockss.org

Analog Design and Library Generation

The promising biological activities of lycorine have spurred extensive research into its structure-activity relationships (SAR) through the design and synthesis of numerous analogs. nih.govnih.gov The goal is often to enhance therapeutic potency, improve selectivity, and reduce undesirable cytotoxicity. scispace.com These efforts have led to the generation of diverse libraries of lycorine derivatives.

Key Modification Strategies:

C1 and C2 Hydroxyl Groups: The diol at the C-1 and C-2 positions is a primary site for modification. The unaltered hydroxyl groups are considered important for its anti-tumor activity. nih.gov However, derivatization into esters, ethers, and carbamates has been extensively explored. nih.govresearchgate.netmdpi.com

Synthesis of 1,2-di-O-allyllycorine resulted in a compound 100 times more potent than the parent lycorine against a human glioblastoma model in vitro. nih.gov

Acylated or etherified derivatives have shown potential as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase. researchgate.net

Carbamate derivatives have been synthesized to act as multidrug resistance (MDR) reversers in cancer cells. mdpi.com

C2 Position Amination: For the first time, diverse amine substituents were introduced at the C-2 position of lycorine. This series of derivatives exhibited significant anticancer properties against a panel of seven human cancer cell lines, opening new avenues for investigation. nih.gov

Ring and Skeleton Modifications: Other modifications include aromatizing ring C, lactamizing the N6 nitrogen, and transposing the olefin functionality from the C3-C3a position. nih.gov The C3-C4 double bond has been identified as crucial for anti-HCV activity, as its hydrogenation significantly weakened the inhibitory effect. scispace.com

Virtual and Synthesized Libraries: To explore the chemical space around the lycorine scaffold more broadly, large libraries of analogs have been generated, both synthetically and virtually.

A library of 32 lycorine analogues was synthesized to probe the structural elements necessary for antiproliferative activity. nih.gov

In silico methods have been used to generate vast libraries of lycorine analogs for virtual screening. One study created a library of 556,276 analogs by modifying anchor points on the scaffold to identify potential inhibitors of DENV and ZIKV viruses. nih.govpreprints.org These computational approaches allow for the rapid evaluation of many structures, prioritizing the synthesis of the most promising candidates. preprints.orgresearchgate.net

The table below summarizes selected examples of lycorine analogs and the rationale behind their design.

Analog/Derivative Class Modification Site(s) Intended Purpose / Finding Reference(s)
1,2-Di-O-allyllycorineC1 and C2 hydroxylsEnhanced potency against glioblastoma cells. nih.gov
C2-Amine DerivativesC2 hydroxylIntroduction of novel amine substituents led to good anticancer activities. nih.gov
Carbamate DerivativesC1 and C2 hydroxylsTo overcome multidrug resistance in cancer by inhibiting P-glycoprotein. mdpi.com
Acylated/Etherified DerivativesC1 and C2 hydroxylsActed as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. researchgate.net
2-OxolycorineC2 hydroxylOxidation to a ketone improved anti-HCV activity. researchgate.net
Hydrogenated DerivativesC3-C4 double bondHydrogenation of the double bond weakened anti-HCV activity, showing its importance. scispace.com

These systematic modifications and library generations are crucial for optimizing lycorine as a lead compound, aiming to develop new therapeutic agents with improved pharmacological profiles. nih.govscispace.com

Preclinical Pharmacological Activities and Molecular Mechanisms

Antineoplastic Investigations in In Vitro and In Vivo Models

Lycorine (B1675740) hydrobromide has been shown to effectively inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govspandidos-publications.com For instance, in studies involving bladder cancer cell lines T24 and 5637, lycorine significantly suppressed cell viability. nih.gov The 50% inhibitory concentration (IC50) for these cell lines was approximately 1 μM after 72 hours of treatment. nih.gov Similarly, lycorine hydrochloride (LH) inhibited the proliferation of oral squamous cell carcinoma (OSCC) cell lines, including HSC-3, HSC-4, UM1, and UM2. spandidos-publications.com In gastric cancer cell lines MKN-45 and SGC-7901, treatment with lycorine hydrochloride led to a dose-dependent decrease in cell viability, as observed through MTT assays and BrdU staining. nih.gov Furthermore, lycorine has demonstrated potent antiproliferative activity against lung cancer (A549) and leukemia (K562) cells. ejgm.co.uk In vivo studies have corroborated these findings, showing that lycorine can effectively inhibit tumor growth in various mouse xenograft models. selleckchem.comnih.gov

Table 1: Inhibitory Effects of Lycorine Hydrobromide on Cancer Cell Proliferation

Cell LineCancer TypeKey FindingsReference
T24, 5637Bladder CancerSignificant dose- and time-dependent suppression of cell viability; IC50 of ~1 μM at 72 hours. nih.gov
HSC-3, HSC-4, UM1, UM2Oral Squamous Cell CarcinomaTime- and dose-dependent inhibition of proliferation. spandidos-publications.com
MKN-45, SGC-7901Gastric CancerDose-dependent decrease in cell viability. nih.gov
A549Lung CancerPotent antiproliferative activity. ejgm.co.uk
K562LeukemiaPotent antiproliferative activity. ejgm.co.uk

This compound is a potent inducer of apoptosis in cancer cells through multiple pathways. researchgate.net In oral squamous cell carcinoma HSC-3 cells, lycorine hydrochloride was found to induce apoptosis by increasing the production of reactive oxygen species (ROS). spandidos-publications.comnih.gov This led to a disruption of the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins such as Bax and Bim, alongside a decrease in the anti-apoptotic protein Mcl-1. nih.gov The activation of the mitochondrial pathway was further evidenced by the cleavage of caspase-9 and caspase-3. nih.gov

Studies in gastric cancer cells have shown that lycorine hydrochloride promotes apoptosis by down-regulating the stability of the anti-apoptotic protein MCL1 through the upregulation of the ubiquitin E3 ligase FBXW7. nih.govejgm.co.uk In prostate cancer cells, lycorine induced apoptosis by decreasing the expression of anti-apoptotic genes like myc, survivin, and Bcl-2, while increasing the cleavage of PARP. nih.gov Furthermore, in leukemia HL-60 cells, lycorine promoted apoptosis by increasing the activities of caspases-8, -9, and -3, decreasing the expression of the anti-apoptotic gene Bcl-2, and elevating the level of the pro-apoptotic protein Bax. sciengine.com

The role of lycorine in autophagy and its interplay with apoptosis is complex and appears to be context-dependent. In colorectal cancer (CRC) cells, lycorine has been shown to induce apoptosis that is associated with autophagy. aging-us.comnih.gov It acts as a MEK2 inhibitor, and the overexpression of MEK2 was found to abolish the lycorine-induced autophagy-associated apoptosis. aging-us.com In hepatocellular carcinoma (HCC) cells, lycorine promotes both apoptosis and autophagy. nih.gov Interestingly, the inhibition of autophagy in these cells, either through specific inhibitors or by knocking down essential autophagy-related genes like LC-3B or Atg5, significantly enhanced apoptotic cell death, suggesting a switch from autophagy to apoptosis. nih.gov This indicates that in some cancer types, lycorine-induced autophagy might act as a protective mechanism against apoptosis. aging-us.com Conversely, in other studies, lycorine has been reported to inhibit autophagy. nih.gov

In addition to apoptosis, lycorine has been found to induce other forms of programmed cell death, such as necroptosis. In the multiple myeloma cell line ARH-77, lycorine was shown to be effective by inducing programmed necrosis. chemfaces.com The mechanisms underlying this effect were associated with mitochondrial dysfunction, generation of reactive oxygen species (ROS), depletion of ATP, and DNA damage. chemfaces.com

This compound has been demonstrated to arrest the cell cycle at different phases in various cancer cell lines, thereby inhibiting their proliferation. wikipedia.org In oral squamous cell carcinoma HSC-3 cells, lycorine hydrochloride treatment led to cell cycle arrest at the G0/G1 phase. spandidos-publications.comnih.gov This was accompanied by a decrease in the proportion of cells in the S and G2/M phases. spandidos-publications.com Similarly, in chronic myelogenous leukemia K562 cells, lycorine was found to induce cell cycle arrest at the G0/G1 phase. lktlabs.com This effect was linked to the inhibition of histone deacetylases (HDACs), upregulation of p53 and p21, and downregulation of cyclin D1 and CDK4. lktlabs.com In gastric cancer cells, lycorine hydrochloride was shown to arrest the cell cycle at the S phase and significantly inhibit the expression of CDK1 and CDK2. nih.gov In the multiple myeloma cell line ARH-77, lycorine induced a G1 phase cell cycle arrest. chemfaces.com Furthermore, in prostate cancer cells, lycorine treatment resulted in a G2/M phase arrest. nih.gov

Table 2: Effects of this compound on Cell Cycle Progression

Cell LineCancer TypePhase of Cell Cycle ArrestAssociated Molecular ChangesReference
HSC-3Oral Squamous Cell CarcinomaG0/G1Decrease in S and G2/M phase cells. spandidos-publications.comnih.gov
K562Chronic Myelogenous LeukemiaG0/G1HDAC inhibition, upregulation of p53 and p21, downregulation of cyclin D1 and CDK4. lktlabs.com
SGC-7901Gastric CancerSInhibition of CDK1 and CDK2 expression. nih.gov
ARH-77Multiple MyelomaG1Not specified. chemfaces.com
PC3, DU145Prostate CancerG2/MNot specified. nih.gov

Anti-Migratory and Anti-Invasive Effects

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov Preclinical studies have demonstrated that lycorine can inhibit these processes in a variety of cancer cell models. nih.govnih.gov

Lycorine has been shown to significantly inhibit the migration and invasion of bladder cancer cells (5637 and T24), breast cancer cells, and prostate cancer cell lines. nih.govnih.govoncotarget.com Similar inhibitory effects on migration were observed in glioma and melanoma cell lines. nih.gov The compound also reduces the adhesion and invasion of human colon cancer cells and curtails the migration and contraction of hypertrophic scar fibroblasts. frontiersin.orgmdpi.com In hepatocellular carcinoma cell lines HepG2 and Huh7, lycorine effectively suppresses cell migration. nih.gov

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, which enhances their migratory and invasive capabilities. Lycorine has been found to interfere with this process. nih.gov

It can inhibit EMT induced by epidermal growth factor. nih.gov In prostate cancer cells, lycorine treatment leads to an increase in the epithelial marker E-cadherin and a corresponding decrease in mesenchymal markers such as N-cadherin, vimentin, and fibronectin. nih.gov This reversal of the EMT process has been confirmed in other studies on prostate cancer cells. oncotarget.com In the context of non-small cell lung carcinoma (NSCLC), lycorine reverses EMT by up-regulating E-cadherin and down-regulating N-cadherin and F-actin. uni.lu This regulatory effect on EMT has also been noted in melanoma cells. nih.gov

Lycorine's anti-migratory effects are also linked to its ability to modulate the cellular machinery involved in cell adhesion and movement. It has been observed to impair the organization of the actin cytoskeleton in apoptosis-resistant cancer cells, such as those from glioma and non-small cell lung cancer, which directly contributes to the inhibition of cell migration and proliferation. nih.gov

The compound can also target key signaling pathways that regulate cell adhesion and matrix degradation. In breast cancer cells, lycorine inhibits migration and invasion by blocking the Src/FAK signaling pathway, leading to a decrease in phosphorylated FAK (p-FAK), p-Src, and downstream effectors like MMP2. nih.gov Additionally, lycorine can inhibit the STAT3 signaling pathway, which results in decreased expression of the transcription factor TWIST and matrix metalloproteinases (MMPs), alongside an upregulation of cadherin, thereby helping to maintain cell-cell junctions. nih.gov

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov Lycorine has demonstrated anti-angiogenic properties in several preclinical models. selleckchem.comnih.govselleckchem.comsciengine.comekb.eg Studies have shown it can inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov

Lycorine effectively inhibits the formation of new blood vessels within tumors, a process known as tumor neovascularization. selleckchem.comsciengine.comekb.eg In models of human ovarian cancer, lycorine suppressed the formation of capillary-like structures by cancer cells in vitro and reduced the development of tumor-dominant vasculature in vivo. sciengine.com This effect was also observed in metastatic melanoma models. ekb.eg

The mechanism behind this anti-angiogenic activity involves the modulation of key genes and signaling pathways. Lycorine diminishes the expression of important angiogenic and vasculogenic genes, including vascular endothelial growth factor (VEGF), VE-cadherin, and semaphorin 4D (Sema4D). sciengine.comekb.eg It has been shown to inhibit the activity of the VE-cadherin promoter, a critical step in forming new vessels. sciengine.comekb.eg Furthermore, the anti-angiogenic effect in ovarian cancer cells has been linked to a reduction in Akt phosphorylation, thereby blocking the Akt signaling pathway. ekb.eg One study also identified platelet-derived growth factor receptor alpha (PDGFRα) as a direct target of lycorine, with the compound inhibiting its phosphorylation and activation. nih.gov

Regulation of Angiogenic Factor Expression (e.g., VE-cadherin, VEGF)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions. Vascular endothelial growth factor (VEGF) and vascular endothelial-cadherin (VE-cadherin) are two key players in this process. VEGF is a potent signaling protein that stimulates the proliferation and migration of endothelial cells, while VE-cadherin is a crucial component of adherens junctions, which maintain the integrity of the endothelial barrier. nih.govrndsystems.comfrontiersin.org The interplay between these two factors is vital for the controlled growth of blood vessels. nih.govrndsystems.com

Disruption of VE-cadherin-mediated cell-cell adhesion is a necessary step for endothelial cells to migrate and form new vessels. frontiersin.org VEGF can induce the tyrosine phosphorylation of VE-cadherin, which is thought to weaken cell-cell contacts and increase vascular permeability, thereby facilitating angiogenesis. nih.gov Research indicates that the regulation of VE-cadherin and its interaction with VEGF receptor 2 (VEGFR-2) are critical for controlling endothelial cell behavior during angiogenesis. frontiersin.org Specifically, VE-cadherin can inhibit VEGFR-2 endocytosis, which in turn favors its inactivation by phosphatases, thus acting as a negative regulator of VEGF signaling. rndsystems.com

Specific Molecular Target Identification and Pathway Modulation

This compound has been shown to exert its effects by modulating several critical intracellular signaling pathways. These pathways are integral to cell proliferation, survival, and apoptosis, and their dysregulation is often associated with various diseases.

PI3K/Akt/mTOR Signaling Axis

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. nih.govmdpi.com Its abnormal activation is a hallmark of many cancers, making it a significant therapeutic target. nih.govwikipathways.org Lycorine has been identified as an inhibitor of this pathway. It has been shown to inhibit the phosphorylation of Akt and the activation of mTOR. nih.govnih.gov This inhibition can lead to a decrease in cell viability and an increase in the production of pro-apoptotic proteins. nih.gov In hepatocellular carcinoma (HCC) cells, lycorine's induction of apoptosis and autophagy has been linked to the decreased protein levels of tongue cancer resistance-associated protein 1 (TCRP1), which subsequently leads to reduced phosphorylation of Akt and repression of the Akt/mTOR signaling pathway. nih.gov Furthermore, in osteosarcoma cells, lycorine has been observed to inhibit the activation of the PI3K/AKT signaling pathway. nih.gov

Table 1: Effect of Lycorine on the PI3K/Akt/mTOR Signaling Pathway

Cell Type Key Findings Reference
General Cancer Cells Inhibits Akt phosphorylation and mTOR activation, leading to increased pro-apoptotic protein production. nih.gov
Hepatocellular Carcinoma (HCC) Decreases TCRP1 protein levels, leading to reduced Akt phosphorylation and repression of Akt/mTOR signaling, promoting apoptosis and autophagy. nih.gov
Osteosarcoma Inhibits the activation of the PI3K/AKT signaling pathway. nih.gov
RAS/MAPK Pathway Components (e.g., MEK2)

The RAS/mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. medlineplus.gove-jlc.org This pathway includes key components such as RAS, RAF, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase). nih.gov MEK1 and MEK2 are central transducers in this cascade. nih.gov Lycorine has been found to target the MAPK pathway, specifically by inhibiting MEK2. nih.gov In colorectal cancer cells, lycorine was shown to markedly downregulate the phosphorylation of MEK2 and consequently, the phosphorylation of its downstream target, ERK. nih.gov This inhibition of the MAPK pathway is a mechanism through which lycorine can induce apoptosis. nih.gov In osteosarcoma cells, lycorine has also been shown to inhibit the activation of the ERK1/2/MAPK signaling pathway. nih.gov

Table 2: Impact of Lycorine on the RAS/MAPK Pathway

Cell Type Key Findings Reference
Colorectal Cancer Targets and inhibits MEK2, leading to decreased phosphorylation of both MEK2 and its downstream target ERK, inducing autophagy-associated apoptosis. nih.gov
Osteosarcoma Inhibits the activation of the ERK1/2/MAPK signaling pathway. nih.gov
JAK/STAT Signaling Pathway (e.g., STAT3)

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is critical for transmitting information from extracellular signals, such as cytokines and growth factors, to the nucleus to regulate gene expression involved in immunity, proliferation, and apoptosis. nih.govfrontiersin.org STAT3, in particular, is frequently found to be persistently activated in many cancers and is considered a promising target for anticancer drugs. nih.gov Lycorine has been identified as an effective inhibitor of STAT3. nih.gov It has been shown to selectively inactivate the phosphorylated form of STAT3 (Tyr-705) by directly binding to its SH2 domain. nih.gov This leads to the suppression of STAT3's transcriptional activity. researchgate.net In cervical cancer cells, lycorine has been observed to repress JAK1/STAT3 transactional activation, leading to a decrease in downstream anti-apoptotic molecules like Bcl-2 and an increase in pro-apoptotic molecules. nih.gov Similarly, in prostate cancer cells, lycorine inhibited the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2. researchgate.net

Table 3: Lycorine's Modulation of the JAK/STAT Pathway

Cell Type Key Findings Reference
Colon Carcinoma Selectively inactivates phospho-STAT3 (Tyr-705) by binding to its SH2 domain, leading to the induction of the caspase-dependent mitochondrial apoptotic pathway. nih.gov
Cervical Cancer (HT-3 cells) Represses JAK1/STAT3 transactional activation and its downstream molecules. nih.gov
Prostate Cancer Inhibits EGF-induced phosphorylation of STAT3, JAK1, and JAK2. researchgate.net
NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. nih.gov Aberrant activation of this pathway is implicated in a variety of cancers. nih.govresearchgate.net Lycorine has been identified as a potent inhibitor of the NF-κB signaling pathway. nih.gov It has been shown to suppress both constitutive and induced NF-κB signaling activity in prostate cancer cells. nih.govresearchgate.net Mechanistically, lycorine can inhibit the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, and also suppress the phosphorylation of the p65 subunit of NF-κB. researchgate.netnih.gov This prevents the translocation of p65 to the nucleus, thereby inhibiting the transcription of NF-κB target genes. nih.gov This inhibitory effect on the NF-κB pathway has been observed in various contexts, including prostate cancer and models of inflammation. researchgate.nettandfonline.comresearchgate.net

Table 4: Inhibition of the NF-κB Signaling Pathway by Lycorine

Cell/Model System Key Findings Reference
Prostate Cancer Cells Inhibits both constitutive and TNF-α induced NF-κB signaling activity in a dose-dependent manner. researchgate.net
Prostate Cancer Xenograft Mouse Model Suppresses tumor growth by down-regulating NF-κB signaling activity. nih.gov
Isoproterenol-induced Cardiac Dysfunction Mouse Model Suppresses cardiac inflammation partially by inhibiting the activation of the NF-κB signaling pathway. tandfonline.com
LPS-induced BV-2 Microglia Cells Activates the expression of IκBα and decreases p65, leading to reduced NF-κB activity and alleviating the inflammatory response. nih.govresearchgate.net
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK1) Activation

Rho-associated coiled-coil containing protein kinase (ROCK) is a downstream effector of the small GTPase RhoA and is involved in various cellular processes, including apoptosis. frontiersin.org ROCK1, an isoform of ROCK, can be activated through cleavage by caspase-3 during apoptosis, which removes its auto-inhibitory C-terminal domain. nih.govnih.gov This activation plays a role in the morphological changes associated with apoptosis, such as membrane blebbing. frontiersin.org Studies in hepatoblastoma HepG2 cells have revealed that lycorine induces mitochondria-dependent apoptosis through the activation of ROCK1. frontiersin.org Treatment with lycorine was found to decrease the levels of full-length ROCK1 and increase the cleaved, active form of ROCK1. frontiersin.org The critical role of ROCK1 activation in lycorine-induced apoptosis was further confirmed by the use of a ROCK inhibitor, which attenuated the mitochondrial injury and cell death caused by lycorine. frontiersin.org

Table 5: Lycorine-Induced ROCK1 Activation and Apoptosis

Cell Type Key Findings Reference
Hepatoblastoma (HepG2 cells) Induces mitochondria-dependent apoptosis through ROCK1 cleavage and activation. frontiersin.org
HepG2 Xenograft Mouse Model Inhibits tumor growth and induces apoptosis in association with ROCK1 activation. frontiersin.org
Bcl-2 Family Protein Regulation (e.g., BAX, Mcl-1)

This compound has been shown to modulate the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis, or programmed cell death. The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family is critical for determining cell fate.

In various cancer cell lines, lycorine treatment has been observed to disrupt this balance in favor of apoptosis. Studies have indicated that lycorine can down-regulate the expression of the anti-apoptotic protein Mcl-1. For instance, in human leukemia cells, lycorine induced a rapid turnover of Mcl-1 protein levels, an event that occurred prior to the activation of caspases, the executive enzymes of apoptosis. e-century.us This down-regulation of Mcl-1 is a key mechanism of lycorine-induced apoptosis. e-century.us

Furthermore, in gastric cancer cells, lycorine hydrochloride (LH) was found to decrease the protein stability of Mcl-1 by up-regulating the ubiquitin E3 ligase FBXW7, which targets Mcl-1 for degradation. nih.govnih.gov This action promotes apoptosis and can even overcome resistance to other Bcl-2 inhibitors. nih.gov In oral squamous cell carcinoma cells, lycorine hydrochloride treatment led to a decrease in Mcl-1 expression while increasing the expression of the pro-apoptotic proteins Bax and Bim. tandfonline.com Similarly, in breast cancer and other hematological malignancies, lycorine has been shown to increase the BAX/Bcl-2 ratio, further promoting the intrinsic mitochondrial apoptotic pathway. spandidos-publications.comresearchgate.net

Table 1: Effect of this compound on Bcl-2 Family Proteins

Cell LineEffect on Bcl-2 Family ProteinsObserved OutcomeReference
Human Leukemia Cells (HL-60)Down-regulation of Mcl-1Induction of apoptosis e-century.us
Gastric Cancer Cells (MKN-45, SGC-7901)Decreased Mcl-1 stability via FBXW7 up-regulationApoptosis induction, overcoming Bcl-2 inhibitor resistance nih.govnih.gov
Oral Squamous Carcinoma Cells (HSC-3)Decreased Mcl-1, Increased Bax and BimROS-mediated apoptosis tandfonline.com
Breast Cancer CellsIncreased BAX/Bcl-2 ratioInduction of mitochondrial apoptosis spandidos-publications.com
Protein Synthesis Inhibition

A significant mechanism of action for this compound is the inhibition of protein synthesis in eukaryotic cells. aging-us.commdpi.commedchemexpress.com This effect contributes to both its anticancer and antiviral properties. Research has shown that lycorine can interfere with the elongation step of protein synthesis. nih.gov

In studies using poliovirus-infected HeLa cells, lycorine was found to inhibit the incorporation of radiolabeled leucine (B10760876) in a dose-dependent manner, indicating a block in translation. spandidos-publications.com The study suggested that lycorine might act at the level of termination of protein synthesis. spandidos-publications.com This inhibition is not uniform across all proteins; in the context of poliovirus, the synthesis of proteins derived from the P3 region of the viral polyprotein was more sensitive to lycorine than those from the P1 and P2 regions. spandidos-publications.com The ability of lycorine to inhibit protein synthesis has also been observed in yeast ribosomes, where it can inhibit the binding of other known translation inhibitors. bvsalud.org

Topoisomerase Inhibition

This compound has been identified as an inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription, processes that are highly active in rapidly proliferating cancer cells. aging-us.combvsalud.org The inhibition of topoisomerase I by lycorine leads to DNA strand breaks and ultimately triggers cell death.

Among several pyrrolophenanthridine alkaloids tested, lycorine demonstrated significant topoisomerase I inhibitory activity in genetically engineered yeast strains. bvsalud.orgoncotarget.com This suggests that the topoisomerase-targeting activity is a key component of its anticancer mechanism. oncotarget.com

Impact on Tumor Cell Membrane Integrity and Function (e.g., Ion Channel Activity)

Recent studies have revealed that lycorine can exert its antitumor effects by directly impacting the integrity and function of the tumor cell membrane. In hepatoma cells, lycorine treatment was shown to reduce the fluidity and integrity of the cell membrane. aging-us.com This was accompanied by a decrease in the content of essential membrane components such as total protein, sialic acid, and cholesterol. aging-us.com

Furthermore, lycorine was found to decrease the activity of key ion channels on the tumor cell surface, specifically Na+, K+-ATPase and Ca2+, Mg2+-ATPase. aging-us.com The disruption of these ion channels leads to an imbalance of cations within the tumor cells, contributing to their demise. aging-us.com In addition to the plasma membrane, lycorine also affects the mitochondrial membrane potential. In colorectal cancer and hepatoblastoma cells, lycorine treatment led to a significant decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.govfrontiersin.org This loss of mitochondrial membrane potential is associated with the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors. bvsalud.orgfrontiersin.org

Table 2: Impact of this compound on Tumor Cell Membranes

Cell TypeEffect on MembraneMechanismReference
Hepatoma Cells (H22, HepG-2)Reduced membrane fluidity and integrityDecreased protein, sialic acid, and cholesterol content aging-us.com
Hepatoma Cells (H22, HepG-2)Decreased ion channel activityInhibition of Na+, K+-ATPase and Ca2+, Mg2+-ATPase aging-us.com
Colorectal Cancer Cells (HCT116, SW480)Decreased mitochondrial membrane potentialInduction of autophagy-associated apoptosis nih.gov
Hepatoblastoma Cells (HepG2)Mitochondrial membrane potential loss, mPTP openingInduction of mitochondria-dependent apoptosis frontiersin.org

Antiviral Activities and Mechanisms of Action in Cellular and Animal Models

This compound has demonstrated significant antiviral activity against a broad range of viruses, positioning it as a potential candidate for the development of novel antiviral therapeutics.

Broad-Spectrum Efficacy against RNA and DNA Viruses

Lycorine exhibits a wide spectrum of antiviral activity, inhibiting the replication of both RNA and DNA viruses. ejgm.co.uk Its efficacy has been documented against numerous viral families.

Among RNA viruses, lycorine has shown potent activity against Flaviviruses such as Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). researchgate.netnih.gov It is also effective against Coronaviruses, including Severe Acute Respiratory Syndrome-associated coronavirus (SARS-CoV), MERS-CoV, and SARS-CoV-2. frontiersin.org Other susceptible RNA viruses include Enterovirus 71 (EV71), Influenza A virus (IAV) subtypes H1N1 and H5N1, Poliovirus, and Zika virus (ZIKV). nih.govoncotarget.comfrontiersin.org

In terms of DNA viruses, research has indicated that lycorine can inhibit the replication of Herpes Simplex Virus 1 (HSV-1). oncotarget.comejgm.co.uk

Table 3: Antiviral Spectrum of this compound

Virus TypeSpecific Viruses InhibitedReported IC50/EC50 ValuesReference
RNA VirusesDengue Virus (DENV)- researchgate.netnih.gov
SARS-CoV-20.878 ± 0.022 μM
Influenza A Virus (IAV) H1N1- frontiersin.org
Enterovirus 71 (EV71)- oncotarget.com
Poliovirus- nih.gov
Zika Virus (ZIKV)- oncotarget.comfrontiersin.org
DNA VirusesHerpes Simplex Virus 1 (HSV-1)- oncotarget.comejgm.co.uk

Inhibition of Viral Replication Stages

The antiviral mechanism of this compound involves the inhibition of multiple stages of the viral replication cycle. frontiersin.org A primary target is the inhibition of viral RNA synthesis. oncotarget.com In the case of flaviviruses and coronaviruses, lycorine acts as a non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor, directly hindering the replication of the viral genome. frontiersin.org

For Influenza A virus, lycorine has been shown to interfere with the nuclear export of the viral ribonucleoprotein (vRNP) complex, a critical step for the assembly of new virions. frontiersin.org This is achieved by interfering with the de novo synthesis of nucleoporin Nup93, a key component of the nuclear pore complex. frontiersin.org

Lycorine also inhibits viral protein synthesis, as seen in poliovirus-infected cells where it interferes with the elongation of the viral polyprotein. spandidos-publications.comnih.gov In the case of Hepatitis C virus (HCV), a lycorine derivative was found to suppress replication by downregulating the host protein Hsc70. researchgate.net Furthermore, for Enterovirus 71 (EV71), a lycorine derivative was shown to inhibit viral replication, and time-of-addition assays suggested that it acts at a post-entry stage, consistent with the inhibition of a polymerase. researchgate.net

RNA Polymerase Activity Modulation

A key antiviral mechanism of lycorine is the inhibition of viral RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is crucial for the replication of many RNA viruses. nih.gov Studies have shown that lycorine can directly inhibit the RdRp activity of Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov Docking simulations further suggest that lycorine can occupy the catalytic active site of the SARS-CoV-2 RdRp protein. nih.gov This direct inhibition of RdRp effectively halts viral RNA synthesis and, consequently, viral replication. nih.govnih.gov Research on Zika virus (ZIKV) also indicates that lycorine's potent antiviral effect is mediated by restraining RdRp activity. nih.gov

Viral Polyprotein Processing Interference

Lycorine has been found to interfere with the processing of viral polyproteins, a critical step in the life cycle of many viruses. For instance, in the context of Enterovirus 71 (EV71), lycorine was shown to interfere with viral polyproteins during the elongation phase of protein synthesis. nih.gov More recent studies suggest that lycorine may also inhibit the main protease (MPro) of SARS-CoV-2, which is responsible for cleaving the viral polyprotein into functional non-structural proteins. rsc.org This impairment of polyprotein processing disrupts the formation of the viral replication complex and inhibits viral propagation. rsc.org

Nucleoprotein Transport Inhibition

Lycorine can inhibit the replication of certain viruses by interfering with the transport of viral nucleoproteins. In studies involving the influenza A virus (IAV), particularly the H5N1 subtype, lycorine was observed to inhibit the translocation of the viral ribonucleoprotein (RNP) complex from the nucleus to the cytoplasm. nih.govmdpi.com This nuclear export is a critical step in the late stage of the IAV life cycle, necessary for the assembly of new virions. mdpi.com Mechanistically, it has been discovered that lycorine specifically interferes with the de novo synthesis of nucleoporin Nup93, a component of the nuclear pore complex, thereby disrupting the nuclear export of the viral nucleoprotein. mdpi.comnih.gov

Host Factor Interactions and Regulation

Beyond directly targeting viral components, lycorine also exerts its antiviral effects by interacting with and regulating host cell factors that are essential for viral replication. For example, lycorine has been shown to inhibit the replication of Hepatitis C virus (HCV) by inhibiting the expression of the host cell protein hsc70. nih.gov Additionally, in the context of colorectal cancer, lycorine has been found to target MEK2, a component of the MAPK signaling pathway, which can also be exploited by viruses for their replication. nih.gov By modulating these host factors, lycorine can create an intracellular environment that is less conducive to viral propagation.

Anti-inflammatory Properties in Experimental Systems

Lycorine exhibits significant anti-inflammatory effects in various experimental models. ekb.egnih.gov These properties are attributed to its ability to modulate key inflammatory mediators and immune cell functions.

Modulation of Inflammatory Mediators (e.g., TNF-α, HMGB1, Nitric Oxide)

Lycorine has been shown to effectively suppress the production of several pro-inflammatory mediators. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, lycorine concentration-dependently attenuated the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The suppression of NO production is linked to the downregulation of inducible nitric oxide synthase (iNOS). ekb.egsciengine.com

Inflammatory MediatorEffect of LycorineExperimental System
Nitric Oxide (NO) Attenuated levelsLPS-stimulated macrophage and microglial cells nih.gov
Tumor Necrosis Factor-α (TNF-α) Attenuated levelsLPS-stimulated macrophage and microglial cells nih.gov
High Mobility Group Box 1 (HMGB1) Decreased levelsMultiple myeloma cells researchgate.net
Interleukin-6 (IL-6) Attenuated levelsLPS-stimulated macrophage and microglial cells nih.gov
Prostaglandin E2 (PGE2) Suppressed releaseLPS-treated RAW264.7 cells sciengine.com

Impact on Immune Cell Function and Activation Pathways

The anti-inflammatory effects of lycorine are also mediated through its impact on immune cell function and signaling pathways. Lycorine has been shown to regulate the function of macrophages and microglia, key immune cells involved in inflammatory responses. nih.gov In a mouse model of allergic asthma, lycorine treatment was able to regulate the Th1/Th2 balance by downregulating Th2 cytokines (IL-4, IL-5, IL-13) and upregulating the Th1 cytokine (γ-IFN). ijper.org

Attenuation of Signaling Cascades (e.g., p38, STAT)

Lycorine has been shown to modulate several signaling pathways that regulate the growth and proliferation of cancer cells. nih.gov These include the p38 mitogen-activated protein kinase (MAPK) and the Signal Transducer and Activator of Transcription (STAT) signaling pathways. nih.govnih.gov

In human colorectal cancer (CRC) cells, lycorine treatment led to a significant increase in the protein expression level of phosphorylated-p38. nih.gov This activation of the p38 signaling pathway is thought to be a potential mechanism for the compound's anti-CRC effects. nih.gov The study also suggested that the activation of p38 can be triggered by various stimuli, including reactive oxygen species (ROS), and that lycorine treatment did increase intracellular ROS levels in CRC cells. nih.gov Research in human osteosarcoma cells also demonstrated that lycorine's cytotoxic effects were mediated through the generation of ROS, which in turn activates the p38 MAPK signaling pathway. researchgate.net

Lycorine has also been found to inhibit STAT3 signaling. nih.gov In the context of cancer cell invasion and migration, STAT3 can bind to the promoter of the transcription factor Twist, promoting the epithelial-mesenchymal transition (EMT) process. nih.gov By inhibiting STAT3 signaling, lycorine can decrease the expression of Twist and matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix, while upregulating the expression of cadherin to maintain cell-cell junctions. nih.gov

Table 1: Preclinical Studies on Lycorine's Effect on Signaling Cascades

Cell Line Model Key Findings Reference
HCT116 and LoVo (Colorectal Cancer) In vitro Lycorine increased phosphorylation of p38 and intracellular ROS levels. nih.gov
SJSA-1 and U2OS (Osteosarcoma) In vitro and in vivo Lycorine induced cell cycle arrest and apoptosis via the ROS/p38 MAPK pathway. researchgate.net
Breast Cancer Cells In vitro Lycorine inhibited invasion and migration by inhibiting STAT3 signaling and downregulating Twist and MMP expression. nih.gov

Neurobiological and Neurological Investigations in Preclinical Models

Acetylcholinesterase (AChE) Inhibitory Activity

Lycorine and its derivatives have emerged as noteworthy inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132). rsc.orgnih.gov The inhibition of AChE is a key therapeutic strategy for managing neurodegenerative disorders such as Alzheimer's disease, where a deficit in acetylcholine is observed. rsc.org

Studies have indicated that lycorine compounds can exhibit potent AChE inhibitory activity, in some cases even more potent than the established Alzheimer's drug, galanthamine. nih.gov This has made them attractive targets for structure-activity relationship (SAR) studies. nih.govnih.gov Research has shown that modifications to the lycorine structure, such as increasing the lipophilic substitution at the C2 position, can significantly enhance its AChE inhibitory activity. rsc.org

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Lycorine and its Derivatives

Compound/Derivative Key Finding Reference
Lycorine series compounds Emerged as novel inhibitors of AChE, with some showing higher activity than galanthamine. nih.gov
C2-substituted lycorine derivatives Increased lipophilic substitution at the C2 position enhances AChE inhibitory activity. rsc.org

Neuroprotective Effects against Cellular Insults

Lycorine has demonstrated significant neuroprotective effects in various preclinical models. A key area of this protection is against proteinopathy-induced degeneration, particularly relevant in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.gov

In a high-throughput screening of a natural product library, lycorine was identified as a compound that significantly decreases the level of TAR-DNA binding protein-43 (TDP-43), a protein whose aggregation is a pathological hallmark of ALS. nih.gov Further investigation revealed that lycorine achieves this by both inhibiting the synthesis of the mutant TDP-43 and promoting its degradation through the ubiquitin-proteasome system (UPS). nih.gov Treatment with lycorine was shown to attenuate TDP-43 proteinopathy and improve functional recovery in both Caenorhabditis elegans and mouse models expressing the mutant protein. nih.gov

Lycorine has also shown the ability to protect against α-synuclein accumulation, a key factor in Parkinson's disease. It promotes the clearance of both wild-type and mutant α-synuclein in neuronal cell lines and primary cultured neurons by activating the UPS. nih.gov

Furthermore, lycorine has been investigated for its potential to protect against amyloid-β (Aβ)-induced neuronal toxicity, a central aspect of Alzheimer's disease. mdpi.com Studies have shown that lycorine can interact with the Aβ peptide and protect cells from its toxic effects. mdpi.com

Analgesic Effects in Inflammatory Pain Models

Preclinical studies have highlighted the potential of lycorine as an analgesic agent, particularly in models of inflammatory pain. nih.gov In a formalin-induced pain model in mice, intraperitoneal administration of lycorine demonstrated a dose-dependent reduction in pain-like behaviors. nih.govnih.gov The effect was more potent during the inflammatory phase (phase II) of the formalin test, suggesting that lycorine modulates inflammatory responses to a greater extent than nociceptive responses. nih.gov

The analgesic effects of lycorine are thought to be mediated, at least in part, by its ability to regulate immune cells. nih.govnih.gov In vitro studies have shown that lycorine can modulate activated macrophages and microglial cells, which are known to contribute to the pathogenesis and maintenance of inflammatory pain. nih.gov Specifically, lycorine was found to reduce inflammatory cytokines and nitric oxide produced by these cells. nih.gov Another study also reported the antinociceptive activity of lycorine in the acetic-acid induced writhing and tail-flick tests in mice. researchgate.net

Table 3: Analgesic Effects of Lycorine in Preclinical Models

Model Key Findings Reference
Formalin-induced pain in mice Dose-dependent reduction in pain-like behaviors, with more potent activity in the inflammatory phase. nih.govnih.gov
Acetic-acid induced writhing test in mice Stronger inhibition of abdominal stretching than aspirin (B1665792) at a 1.0 mg/kg dose. researchgate.net
Tail-flick test in mice Showed antinociceptive activity at a 1.0 mg/kg dose. researchgate.net
Carrageenan-induced rat paw oedema Significant reduction in paw oedema at doses of 1.0 mg/kg and 1.5 mg/kg. researchgate.net

Central Nervous System Penetration and Distribution

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. mdpi.com While direct studies on the CNS penetration and distribution of this compound are limited, the demonstrated analgesic and neuroprotective effects in animal models suggest that it can reach the CNS. nih.govnih.govnih.gov The fact that intraperitoneally administered lycorine exerts effects on pain and neurodegeneration in the brain implies that it crosses the BBB to some extent. nih.govnih.govnih.gov

The physicochemical properties of related isoquinoline (B145761) alkaloids, such as nuciferine, have shown good fat solubility and high blood-brain barrier permeability, which could be indicative of the potential for other compounds in this class, like lycorine, to also penetrate the CNS. mdpi.com However, detailed pharmacokinetic studies are needed to fully characterize the rate and extent of lycorine's penetration into the brain and its subsequent distribution within the CNS.

Other Demonstrated Biological Activities in Preclinical Settings

Beyond the specific activities detailed above, lycorine has been shown to possess a wide array of other biological functions in preclinical studies. These include:

Antiviral Activity : Lycorine has demonstrated inhibitory effects against a range of viruses, including herpes simplex virus, HIV-1, and influenza virus. nih.gov

Antibacterial and Antifungal Effects : The compound has also been noted for its activity against various bacteria and fungi. nih.govresearchgate.net

Antimalarial and Antiparasitic Activity : Lycorine has shown potential in combating malaria and other parasitic infections. nih.govekb.eg

Anti-inflammatory Properties : In addition to its role in analgesic effects, lycorine exhibits broader anti-inflammatory activities. researchgate.netresearchgate.net

Inhibition of Topoisomerase : Lycorine has been reported to inhibit topoisomerase, an enzyme involved in DNA replication and repair. nih.govselleckchem.com

Suppression of Ascorbic Acid Biosynthesis : Another noted biological function is the suppression of ascorbic acid biosynthesis. nih.govselleckchem.com

Anti-angiogenic Activity : Lycorine has been shown to inhibit tumor-induced neovascularization, a crucial process for tumor growth and metastasis. ekb.eg

These diverse biological activities underscore the potential of lycorine as a lead compound for the development of new therapeutic agents for a variety of diseases. nih.govnih.gov

Antibacterial and Antifungal Effects

Lycorine and its derivatives have been investigated for their potential to combat microbial infections. While lycorine has shown limited activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus, some studies suggest a moderate antibacterial effect against a majority of tested strains. nih.govnih.gov For instance, lycorine was found to be more effective than streptomycin (B1217042) and ampicillin (B1664943) against Pseudomonas aeruginosa and Enterobacter cloacae. nih.gov The antibacterial efficacy of lycorine derivatives appears to be influenced by substitutions at the C-1 or C-2 positions. ekb.eg

In the realm of antifungal activity, lycorine has shown significant effects against various pathogenic fungi. jmb.or.krresearchgate.net Research has demonstrated its ability to inhibit the growth of clinically relevant Candida species. mdpi.comresearchgate.net Specifically, lycorine hydrochloride was found to have a minimal inhibitory concentration (MIC) of 64 μM against Candida albicans. nih.gov Below this concentration, it was observed to suppress virulence factors such as adhesion, biofilm formation, and the production of extracellular enzymes. mdpi.comnih.gov The proposed mechanism for its antifungal action involves the destruction of the fungal cellular membrane, which in turn affects substance absorption and metabolism. jmb.or.kr

Table 1: Antibacterial and Antifungal Activity of Lycorine and its Derivatives

Organism Compound Activity Key Findings
Pseudomonas aeruginosa Lycorine More effective than streptomycin and ampicillin nih.gov
Enterobacter cloacae Lycorine More effective than streptomycin and ampicillin nih.gov
Flavobacterium columnare Lycorine O-analogues Carbamate analogue was most active ekb.eg
Candida albicans Lycorine hydrochloride MIC of 64 μM nih.gov
Candida species Lycorine Antifungal activity mdpi.comresearchgate.net
24 pathogenic crop fungi Lycorine Significant antifungal activity jmb.or.kr

Antiparasitic Activity

Lycorine has demonstrated potent activity against a range of parasites. nih.gov It has been identified as a highly effective alkaloid against Plasmodium falciparum, the parasite responsible for malaria, as well as against Tribolium castaneum and Aphis gossypii. nih.govekb.eg The antimalarial activity of lycorine derivatives is thought to be dependent on the presence of free hydroxyl groups at C-1 and C-2 and a double bond between C-2 and C-3. researchgate.net

Furthermore, lycorine has shown activity against Trichomonas vaginalis by inhibiting the activities of nucleoside triphosphate diphosphohydrolase (NTPDase) and ecto-5′-nucleotidase. nih.govekb.eg It also induces cell cycle arrest in this parasite. nih.gov Studies have also reported its effectiveness against Entamoeba histolytica and its amoebicidal effects against Acanthamoeba castellanii. ekb.egscielo.br The mechanism of action is believed to involve the inhibition of DNA topoisomerase-I, an enzyme essential for parasite cell growth. nih.gov

Table 2: Antiparasitic Activity of Lycorine

Parasite Key Findings
Plasmodium falciparum Potent inhibitory activity. nih.govekb.eg
Tribolium castaneum Significant aphicidal activity. ekb.eg
Aphis gossypii Significant aphicidal activity. ekb.eg
Trichomonas vaginalis Abolishes NTPDase and ecto-5′-nucleotidase activities; causes cell cycle arrest. nih.govekb.eg
Entamoeba histolytica Active with an IC50 of 0.23 µg/ml. ekb.eg
Acanthamoeba castellanii Displays amoebicidal effect. scielo.br

Hepatoprotective Functions

Preclinical evidence suggests that lycorine possesses significant hepatoprotective effects. ekb.egnih.gov Studies have shown its ability to protect the liver from damage induced by toxins such as carbon tetrachloride (CCl4) and thioacetamide (B46855) (TAA). nih.govmdpi.com The hepatoprotective action of lycorine is attributed, at least in part, to its antioxidant and anti-inflammatory properties. nih.govmdpi.com

In a rat model of TAA-induced liver fibrosis, treatment with lycorine amended the rise in serum transaminases, which was confirmed by histopathological examination. nih.gov The compound also mitigated oxidative stress by restoring reduced glutathione (B108866) levels and decreasing lipid peroxidation. nih.govmdpi.com Furthermore, lycorine was found to ameliorate hepatic inflammation by preventing the increase of inflammatory cytokines. nih.gov

Antifibrotic Activity

Lycorine has demonstrated potent antifibrotic activity in various preclinical models. nih.govfrontiersin.orgnih.gov It has been shown to inhibit hypertrophic scar formation by inducing apoptosis in hypertrophic scar fibroblasts (HSFs). frontiersin.orgnih.gov This pro-apoptotic effect is mediated by the production of reactive oxygen species (ROS). frontiersin.orgnih.gov

In a rabbit ear model of hypertrophic scarring, lycorine treatment mitigated the severity of scars by inducing fibroblast apoptosis. frontiersin.orgnih.gov It also reduced the expression of collagen I, collagen III, and α-smooth muscle actin (α-SMA), key markers of fibrosis. frontiersin.orgnih.gov Furthermore, lycorine has shown potential in alleviating bleomycin-induced pulmonary fibrosis and thioacetamide-induced liver fibrosis. nih.govmdpi.comnih.gov The antifibrotic mechanism in liver fibrosis is linked to its ability to inhibit STAT3 signaling. nih.gov

Table 3: Antifibrotic Activity of Lycorine

Fibrosis Model Key Findings
Hypertrophic Scar (in vitro and in vivo) Induces apoptosis of hypertrophic scar fibroblasts via ROS production; reduces collagen and α-SMA expression. frontiersin.orgnih.gov
Thioacetamide-induced Liver Fibrosis (in vivo) Hinders the increase of hepatic hydroxyproline, α-SMA, and TGF-β1 expressions; inhibits STAT3 activity. nih.gov
Bleomycin-induced Pulmonary Fibrosis Alleviates fibrosis. nih.govtandfonline.com
Isoproterenol-induced Cardiac Dysfunction Ameliorates cardiac fibrosis. tandfonline.com

Modulation of Circadian Rhythms

Lycorine has been identified as a modulator of the mammalian circadian clock. nih.govselleckchem.com The circadian rhythm is an internal timekeeping system that regulates numerous physiological processes over a roughly 24-hour cycle. researchgate.netsmw.ch Disruptions in this rhythm can lead to various health issues. preprints.org

In studies using NIH3T3 cells, lycorine was found to dose-dependently lengthen the circadian period. nih.gov This effect was shown to be reversible. nih.gov The mechanism behind this period elongation appears to be independent of its known activity as a protein synthesis inhibitor. nih.gov Further research indicated that lycorine enhances the transcription of Bmal1, a core clock gene. nih.gov These findings suggest that Lycoris alkaloids, including lycorine, are novel contributors to the control of period length in mammalian cells. nih.gov

Structure Activity Relationship Sar Studies of Lycorine Hydrobromide and Analogs

Elucidation of Pharmacophores for Specific Biological Activities

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Research has identified distinct pharmacophores within the lycorine (B1675740) scaffold responsible for its different biological effects, such as anticancer and antiviral activities.

For apoptosis-inducing and anticancer activity, a key pharmacophoric requirement is the presence of the free vicinal diol (hydroxyl groups at the C-1 and C-2 positions) on ring-C. nih.govnih.gov Studies have demonstrated that the unaltered state of these two hydroxyl groups is essential for the potent induction of apoptosis in various cancer cell lines, including human leukemia cells. nih.govdntb.gov.ua The integrity of this 1,2-diol is considered a primary determinant of its anti-tumor property. nih.gov While modifications to the diol often reduce activity, some changes incorporating sterically bulky substituents have been tolerated. nih.gov

For antiviral activity, the structural requirements appear to be more extensive. Analysis has revealed that the crucial features for inhibiting a range of viruses include the free hydroxyl groups at C-1 and C-2, an intact methylenedioxy bridge on ring-A, a basic nitrogen atom, and the double bond between C-3 and C-4. nih.govacs.org These elements collectively form the pharmacophore responsible for potent antiviral effects against viruses like SARS-CoV, Dengue virus, and Zika virus. nih.govacs.org

Impact of Functional Group Modifications on Potency and Selectivity

Modifying the functional groups on the lycorine skeleton has a profound impact on its biological potency and selectivity. Selectivity, often measured as a selectivity index (SI), compares the concentration at which a compound inhibits a target (e.g., a virus) to the concentration at which it is toxic to host cells.

In the context of antiviral research against Dengue virus (DENV), modifications at the C-1 and C-2 hydroxyl groups have been extensively studied. nih.gov Acetylation of the C-1 hydroxyl group to yield 1-acetyllycorine resulted in a twofold increase in anti-DENV potency (EC₅₀=0.4 μM) compared to the parent lycorine, while significantly reducing cytotoxicity (CC₅₀ >300 μM). nih.gov This modification led to a remarkable selectivity index of over 750. nih.gov Conversely, esterification of the C-2 hydroxyl group generally led to a decrease in antiviral activity. nih.gov Oxidation of the C-2 hydroxyl to a ketone (2-oxolycorine) maintained potent antiviral activity (EC₅₀=0.5 μM) and demonstrated low cytotoxicity. nih.gov

Table 1: Anti-Dengue Virus (DENV) Activity of Selected Lycorine Derivatives EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Compound Modification EC₅₀ (µM) nih.gov CC₅₀ (µM) nih.gov SI nih.gov
Lycorine Parent Compound 0.8 25.1 31.4
1-acetyllycorine C-1 O-acetyl 0.4 >300 >750
2-oxolycorine C-2 oxidation to ketone 0.5 56.6 113.2
1-acetyl-2-oxolycorine C-1 O-acetyl, C-2 ketone 1.8 >300 >166

For anticancer activity, modifications have focused on improving selectivity towards cancer cells. A series of novel lycorine derivatives with diverse amine substituents introduced at the C-2 position were synthesized and evaluated. mdpi.com These modifications resulted in compounds with good anticancer properties and, interestingly, demonstrated improved selectivity for different cancer cell lines compared to the parent lycorine. mdpi.com For instance, aliphatic amine substituents at C-2 generally showed better activity against A549 (non-small-cell lung cancer) and HCT116 (colorectal carcinoma) cell lines than aromatic substituents. mdpi.com In contrast, replacing the C-2 hydroxyl group with a chlorine atom led to a dramatic decrease in anticancer potency. mdpi.com

Table 2: Anticancer Activity (IC₅₀) of Selected C-2 Substituted Lycorine Derivatives IC₅₀: 50% inhibitory concentration (µM). A lower value indicates higher potency.

Compound C-2 Substituent A549 IC₅₀ (µM) mdpi.com HCT116 IC₅₀ (µM) mdpi.com SK-OV-3 IC₅₀ (µM) mdpi.com
Lycorine -OH 2.5 2.1 3.0
9a -NH(CH₂)₂CH₃ (n-propylamine) 6.8 7.5 4.5
9b -NHCH(CH₃)₂ (isopropylamine) 8.2 9.8 6.2
9c -NHCH₂Ph (benzylamine) 13.5 11.2 8.9

Rational Design of Lycorine Derivatives with Altered Profiles

Rational drug design utilizes the knowledge of SAR to create new molecules with improved properties, such as enhanced activity or reduced toxicity. nih.gov For lycorine, a primary goal has been to decrease its inherent cytotoxicity while preserving or boosting its therapeutic activity. nih.gov

One successful strategy involved the observation that disubstitution on the C-1 and C-2 hydroxyl groups markedly reduces cytotoxicity. nih.gov This led to the design of C-1 and C-2 ester derivatives, which can act as prodrugs. rsc.org The increased lipophilicity of these esters may facilitate cell entry, where they can be hydrolyzed by intracellular enzymes to release the active parent lycorine. rsc.org

Computational Modeling and Molecular Docking Analysis

Computational techniques, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for accelerating drug discovery by predicting the activity and binding modes of novel compounds. darussalampalbar.com

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of lycorine derivatives to quantitatively understand the structural features influencing their anti-DENV activity. nih.govniscpr.res.in This analysis helps identify key molecular descriptors (e.g., charge distribution, bulkiness) that correlate with inhibitory potency, guiding the design of more effective analogs. niscpr.res.in

Molecular docking simulations have been employed to predict how lycorine and its analogs bind to specific protein targets. mdpi.com For instance, docking studies have modeled the interaction of lycorine derivatives within an allosteric "N-pocket" of the RNA-dependent RNA polymerase (RdRp) enzyme from both Dengue and Zika viruses. mdpi.compreprints.org These models revealed specific hydrogen bonding interactions between the lycorine analogs and key amino acid residues like ASP663 and ASP664 in the enzyme's active site. mdpi.com Such insights are invaluable for understanding the mechanism of action and for rationally designing new derivatives with improved binding affinity. darussalampalbar.com

Furthermore, structure-based virtual screening has been used to assess vast libraries of computationally generated lycorine analogs. mdpi.compreprints.org In one study, over 550,000 virtual compounds were docked against viral RdRp targets to identify candidates with the most promising binding energies for subsequent synthesis and testing. mdpi.com This in silico approach allows researchers to prioritize the most promising candidates, making the drug development process more efficient. darussalampalbar.com

Preclinical Pharmacokinetics and Distribution

Absorption and Bioavailability in Animal Models

Research indicates that lycorine (B1675740) demonstrates rapid absorption kinetics across different animal models and administration routes. researchgate.net The time to reach maximum plasma concentration (Tmax) is consistently observed to be less than half an hour in various studies. researchgate.netnih.gov

In mice, following intraperitoneal administration, lycorine reached a maximum drug concentration (Cmax) of 4.73 ± 0.52 μg/mL within a Tmax of just 10 minutes, with a resulting bioavailability of approximately 76.28%. researchgate.netnih.gov Studies in beagle dogs have shown a notable oral bioavailability of 40%. researchgate.netnih.gov While there appears to be no significant difference in the core pharmacokinetic parameters of lycorine after intravenous (IV) or intraperitoneal (IP) administration, these parameters can vary depending on the specific methods used in the study. nih.gov

Pharmacokinetic Absorption Parameters of Lycorine in Animal Models
Animal ModelAdministration RouteParameterValueSource(s)
Beagle DogOralBioavailability40% researchgate.netnih.gov
MouseIntraperitonealBioavailability~76.28% researchgate.netnih.gov
MouseIntraperitonealCmax (Maximum Plasma Concentration)4.73 ± 0.52 μg/mL researchgate.netnih.gov
MouseIntraperitonealTmax (Time to Maximum Concentration)10 minutes researchgate.netnih.gov
Various ModelsNot SpecifiedTmax (Time to Maximum Concentration)< 0.5 hours researchgate.netnih.gov

Distribution in Tissues and Organs (e.g., Central Nervous System)

Preclinical studies have revealed that lycorine is extensively and rapidly distributed throughout the body. researchgate.netnih.gov It has been detected in a wide array of tissues and organs, typically becoming undetectable within two hours after administration. nih.gov

The distribution includes the following organs:

Brain

Heart

Kidney

Liver

Lung

Spleen

Stomach

Notably, the concentration of lycorine varies between organs shortly after administration. nih.gov Fifteen minutes post-administration, the concentration of lycorine was found to be higher in the kidneys and lower in the liver, irrespective of the administration route. nih.gov This distribution pattern suggests that a significant amount of lycorine is likely eliminated via the kidneys, while metabolism may occur in the liver. nih.gov The presence of the compound in the brain indicates its ability to cross the blood-brain barrier.

Elimination Kinetics and Half-Life in Animal Models

Consistent with its rapid absorption and distribution, lycorine also exhibits rapid elimination from the plasma of animal models. researchgate.net The mean plasma elimination half-life (t1/2) is generally reported to be less than 3 hours in rats and beagle dogs. researchgate.net Other research specifies a plasma half-life of 3 to 5 hours when a 10 mg/kg dose is administered. nih.gov This rapid clearance aligns with observations that the compound becomes undetectable in tissues within a few hours post-administration. nih.gov

Elimination Kinetic Parameters of Lycorine in Animal Models
Animal ModelParameterValueSource(s)
Rats and Beagle DogsElimination Half-Life (t1/2)< 3 hours researchgate.net
Not Specified (at 10 mg/kg dose)Elimination Half-Life (t1/2)3–5 hours nih.gov

Analytical and Research Methodologies for Lycorine Hydrobromide Studies

Spectroscopic and Chromatographic Techniques for Identification and Quantification

The precise identification and quantification of lycorine (B1675740) hydrobromide in various samples, including plant extracts and biological matrices, are crucial for research and potential therapeutic applications. To this end, several advanced analytical techniques are employed, with liquid chromatography-mass spectrometry and high-performance thin-layer chromatography being particularly prominent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and sensitive method for the simultaneous determination of lycorine and other alkaloids. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for highly specific and quantitative measurements.

A validated LC-MS/MS method for the simultaneous determination of lycorine and galanthamine in rat plasma utilized a Zorbax SB-C18 reserved-phase column for separation. nih.gov The mobile phase consisted of a gradient elution with methanol and water, both containing 0.1% formic acid, at a flow rate of 0.6 mL/min. nih.gov This method demonstrated good linearity over a wide concentration range and achieved a lower limit of quantification of 3.00 ng/mL for both analytes. nih.gov The average extraction recovery from rat plasma was reported to be over 82.15%, with intra-day and inter-day accuracy and precision being less than 12.6%. nih.gov

In another application, LC-MS/MS was used to analyze lycorine and galantamine in human serum using a pentafluorophenyl (PFP) column, which is effective for retaining polar aromatic compounds. researchgate.net This method is particularly useful in clinical cases, such as poisonings, where rapid and accurate quantification is essential. researchgate.net Furthermore, LC-MS/MS has been instrumental in the detailed phytochemical profiling of Amaryllidaceae alkaloids from different Lycoris species, enabling the identification of numerous alkaloids, including lycorine, by comparing their mass spectrometry fragmentation patterns with those of authentic standards or published data. mdpi.com

Interactive Data Table: LC-MS Parameters for Lycorine Analysis
ParameterDetailsSource
ColumnZorbax SB-C18 reserved-phase (150 mm × 4.6 mm, 5 μm) nih.gov
Mobile PhaseGradient of methanol with 0.1% formic acid and water with 0.1% formic acid nih.gov
Flow Rate0.6 mL/min nih.gov
Lower Limit of Quantification (LLOQ)3.00 ng/mL nih.gov
Extraction Recovery>82.15% nih.gov
Alternative ColumnPentafluorophenyl (PFP) column researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a rapid, accurate, and robust method for the determination of lycorine in plant extracts. nih.govnih.gov This technique offers the advantage of analyzing multiple samples simultaneously, making it a cost-effective and efficient tool for quality control of herbal medicines. nih.govconicet.gov.ar

A validated HPTLC method for lycorine quantification in Amaryllidaceae plant extracts employed pre-coated silica gel 60 F-254 plates. nih.gov The mobile phase consisted of chloroform and methanol in a 9:1 ratio. nih.gov After development, the plates are scanned densitometrically for quantification. This method has shown good linearity in the range of 0.2–1.2 μg per spot, with a limit of detection of 1.1 ng and a recovery of 98%. nih.gov The lycorine band is typically observed at an RF value of 0.3. nih.gov HPTLC fingerprint analysis is a valuable tool for the reliable identification of botanical materials, providing chromatographic profiles that can be visually compared and stored as electronic images. conicet.gov.arhptlc-association.org

Interactive Data Table: HPTLC Method for Lycorine Determination
ParameterDetailsSource
Stationary PhaseHPTLC silica gel plates 60 F-254 nih.gov
Mobile PhaseChloroform: Methanol (9:1) nih.gov
RF Value of Lycorine0.3 nih.gov
Linearity Range0.2–1.2 μg/spot nih.gov
Limit of Detection (LOD)1.1 ng nih.gov
Recovery98% nih.gov

In Vitro Assay Systems

The biological activities of lycorine hydrobromide, particularly its potential anticancer effects, are extensively studied using a variety of in vitro assay systems. These assays provide valuable insights into the compound's mechanisms of action at the cellular level.

Cell-Based Proliferation and Viability Assays

Cell-based proliferation and viability assays are fundamental in determining the cytotoxic and cytostatic effects of this compound on cancer cells. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are commonly used to assess cell viability in a dose- and time-dependent manner. nih.govnih.gov

Studies have shown that lycorine inhibits the proliferation of a wide range of cancer cell lines. For instance, in human colorectal cancer cell lines HCT116, LoVo, and SW480, lycorine suppressed cell proliferation with IC50 values of 1.4 µmol/L, 3.8 µmol/L, and 1.3 µmol/L, respectively, after 72 hours of treatment. nih.gov Similarly, in the human hepatocellular carcinoma HepG-2 cell line, lycorine exhibited a dose-dependent inhibitory effect on proliferation with an IC50 of 5.73 μmol/L after 48 hours. tandfonline.com In bladder cancer cell lines 5637 and T24, the IC50 was found to be around 1 μM after 72 hours. nih.gov Lycorine has also demonstrated significant antiproliferative activity against various other cancer cell types, including leukemia, breast cancer, and osteosarcoma. nih.govnih.govdovepress.com

Interactive Data Table: IC50 Values of Lycorine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Source
HCT116Colorectal Cancer1.472 nih.gov
LoVoColorectal Cancer3.872 nih.gov
SW480Colorectal Cancer1.372 nih.gov
HepG-2Hepatocellular Carcinoma5.7348 tandfonline.com
5637Bladder Cancer~172 nih.gov
T24Bladder Cancer~172 nih.gov
HL-60Leukemia1Not Specified nih.gov

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the effects of this compound on apoptosis (programmed cell death) and cell cycle progression. bio-rad-antibodies.com By using specific fluorescent probes, researchers can quantify the percentage of cells in different stages of apoptosis (early and late) and the distribution of cells in the various phases of the cell cycle (G0/G1, S, and G2/M).

Treatment with lycorine has been shown to induce apoptosis in a dose-dependent manner in several cancer cell lines. For example, in oral squamous cell carcinoma HSC-3 cells, treatment with 10 µM and 20 µM of lycorine hydrochloride resulted in apoptotic rates of 24.9% and 35.6%, respectively, compared to 7.4% in untreated cells. nih.gov This was determined by Annexin V-FITC and propidium iodide (PI) dual staining followed by flow cytometric analysis. nih.gov

Furthermore, lycorine can induce cell cycle arrest. In colorectal cancer cells, lycorine treatment led to a significant increase in the proportion of HCT116 cells in the G2/M phase and LoVo cells in the S and G2/M phases. nih.gov In HL-60 leukemia cells, lycorine was found to arrest the cell cycle at the G2/M phase. nih.gov Conversely, in KM3 multiple myeloma cells, lycorine caused cell cycle arrest at the G0/G1 phase. spandidos-publications.com

Interactive Data Table: Effects of Lycorine on Apoptosis and Cell Cycle
Cell LineEffectConcentrationObservationsSource
HSC-3Apoptosis Induction20 µM35.6% apoptotic cells nih.gov
HCT116Cell Cycle Arrest≥4 µmol/lArrest at G2/M phase nih.gov
LoVoCell Cycle Arrest≥4 µmol/lArrest at S and G2/M phases nih.gov
HL-60Cell Cycle ArrestNot SpecifiedArrest at G2/M phase nih.gov
KM3Cell Cycle ArrestNot SpecifiedArrest at G0/G1 phase spandidos-publications.com

Migration and Invasion Assays (e.g., Wound Healing, Transwell)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The effect of this compound on these processes is often evaluated using wound healing (scratch) assays and Transwell (Boyden chamber) assays. creative-biolabs.commdpi.com

In a wound healing assay, a "scratch" is made in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. mdpi.comcellbiolabs.com Studies have shown that lycorine significantly inhibits the migration of various cancer cells, including colorectal cancer, bladder cancer, and osteosarcoma cells. nih.govnih.govdovepress.comspandidos-publications.com For example, in colorectal cancer cells, lycorine at concentrations of ≥2 µmol/l significantly reduced the wound healing rate. spandidos-publications.com

The Transwell invasion assay assesses the ability of cells to migrate through a porous membrane, which can be coated with a matrix protein like Matrigel to simulate the extracellular matrix. creative-biolabs.com Lycorine has been demonstrated to significantly decrease the number of invading cells in several cancer types. In hepatocellular carcinoma cells, lycorine treatment obviously decreased the migrative ability of HepG2 and Huh7 cells. nih.gov Similarly, in bladder cancer cells (5637 and T24), lycorine stimulation decreased cell invasion compared to control groups. nih.gov These findings suggest that lycorine has the potential to inhibit cancer cell metastasis. dovepress.commedecinesciences.org

Interactive Data Table: Research Findings on Lycorine's Effect on Cell Migration and Invasion
Assay TypeCell Line(s)Key FindingsSource
Wound HealingHCT116, LoVo (Colorectal Cancer)Lycorine (≥2 µmol/l) significantly reduced the wound healing rate. spandidos-publications.com
Wound Healing5637, T24 (Bladder Cancer)Cell migration was significantly inhibited by lycorine. nih.gov
TranswellHepG2, Huh7 (Hepatocellular Carcinoma)Migrative ability was obviously decreased with lycorine treatment. nih.gov
Transwell5637, T24 (Bladder Cancer)Lycorine stimulation decreased cell invasion compared to control. nih.gov
TranswellA375 (Melanoma)Lycorine significantly inhibited the migration and invasion of A375 cells. medecinesciences.org
TranswellMNNG/HOS, U2OS (Osteosarcoma)Lycorine suppressed migration and invasion. dovepress.com

Microscopic Techniques (e.g., Transmission Electron Microscopy, Confocal Microscopy)

Microscopic techniques are fundamental in elucidating the subcellular effects of this compound. Transmission Electron Microscopy (TEM) offers high-resolution imaging to observe ultrastructural changes within cells upon treatment. For instance, TEM has been employed to examine the formation and morphology of autophagosomes, providing visual evidence of autophagy induction, a key mechanism in lycorine's anticancer activity.

Confocal microscopy, with its ability to create sharp, detailed images of fluorescently labeled specimens, is instrumental in visualizing the localization and dynamics of specific proteins and organelles. In this compound research, confocal microscopy can be used to track the distribution of fluorescently tagged lycorine molecules within the cell or to observe changes in the cytoskeletal architecture or the co-localization of proteins involved in signaling pathways affected by the compound.

Enzyme Activity Assays (e.g., AChE, Topoisomerase)

To understand the inhibitory effects of this compound on specific enzymes, various activity assays are employed.

Acetylcholinesterase (AChE) Activity Assay: Lycorine and its derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme critical for nerve impulse transmission. The most common method to assess AChE activity is the Ellman's method. This colorimetric assay measures the enzymatic activity by detecting the product of a reaction between thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The resulting yellow anion is quantified spectrophotometrically, and a decrease in its formation in the presence of this compound indicates enzyme inhibition.

Topoisomerase Activity Assays: Lycorine analogs have demonstrated potent activity against topoisomerases, enzymes that regulate DNA topology and are crucial for cell replication.

Topoisomerase I (Top I) Inhibition Assay: The activity of Top I is typically assessed by its ability to relax supercoiled plasmid DNA. In a plasmid relaxation assay, supercoiled DNA is incubated with Top I in the presence and absence of the test compound (this compound). The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis. An effective inhibitor will prevent the relaxation of the supercoiled DNA.

Topoisomerase II (Top II) Inhibition Assay: The decatenation assay is commonly used to measure Top II activity. This assay utilizes kinetoplast DNA (kDNA), a network of interlocked circular DNA minicircles. Top II can decatenate this network, releasing individual minicircles. The reaction products are analyzed by agarose gel electrophoresis. The inhibition of Top II by this compound would be observed as a failure to decatenate the kDNA network.

Protein Expression and Pathway Analysis (e.g., Western Blot, Immunofluorescence)

Western Blot: This technique is extensively used to quantify the expression levels of specific proteins within a cell or tissue lysate. In this compound studies, Western blotting can reveal the compound's impact on key signaling pathways. For example, it can be used to measure changes in the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins), cell cycle regulation (e.g., cyclins, CDKs), or metastasis (e.g., matrix metalloproteinases). The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest.

Immunofluorescence: This method allows for the visualization of the subcellular localization of specific proteins. Cells treated with this compound can be fixed and permeabilized, followed by incubation with a primary antibody specific to the target protein. A secondary antibody conjugated to a fluorophore is then used for detection. When viewed under a fluorescence microscope, the location and expression level of the protein can be determined, providing insights into how this compound affects cellular processes.

Gene Expression Analysis (e.g., qRT-PCR, RNA-seq)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This is a highly sensitive technique used to measure the expression levels of specific genes. In the context of this compound research, qRT-PCR can be used to validate changes in the expression of genes identified through broader screening methods or to investigate the compound's effect on genes known to be involved in specific cellular pathways. The method involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the target gene using a fluorescent dye that allows for the quantification of the amplified product in real-time.

RNA Sequencing (RNA-seq): RNA-seq provides a comprehensive and unbiased view of the entire transcriptome of a cell or tissue. This powerful technique can be used to identify novel genes and pathways that are affected by this compound treatment. By comparing the transcriptomes of treated and untreated cells, researchers can gain a global understanding of the molecular mechanisms of action of the compound.

Biophysical Characterization of Molecular Interactions (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This method is valuable for characterizing the direct interaction between this compound and its potential protein targets. In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the interaction, key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. This provides quantitative information about the strength and stability of the this compound-protein complex.

In Vivo Preclinical Animal Models

Xenograft Models for Tumor Growth and Metastasis Studies

Xenograft models are a cornerstone of in vivo preclinical cancer research, allowing for the evaluation of a compound's therapeutic efficacy in a living organism. In these models, human cancer cells are implanted into immunocompromised mice, where they can form tumors. These models are invaluable for studying the effects of this compound on tumor growth and its potential to inhibit metastasis.

In a typical xenograft study investigating this compound, a specific number of human cancer cells (e.g., prostate, breast, or lung cancer cell lines) are injected either subcutaneously or orthotopically into immunodeficient mice. Once tumors reach a palpable size, the mice are treated with this compound or a vehicle control. Tumor volume is monitored regularly throughout the study. At the end of the experiment, tumors are excised and weighed, and tissues may be collected for further analysis, such as immunohistochemistry or Western blotting, to investigate the in vivo mechanism of action. To study metastasis, cancer cells can be injected intravenously, and the formation of metastatic nodules in distant organs like the lungs or liver is assessed.

Research Findings from Lycorine Xenograft Studies

Cancer TypeCell LineXenograft ModelKey Findings on Tumor GrowthKey Findings on Metastasis
Hormone-Refractory Prostate CancerPC-3MSubcutaneous and OrthotopicReduced both weight and volume of subcutaneous xenografts by about 80%. wikipedia.orgInhibited metastasis in the orthotopic xenograft model. wikipedia.org
Breast CancerMDA-MB-231Subcutaneous and Tail Vein InjectionSuppressed breast tumor growth in xenograft models. nih.govInhibited breast tumor metastasis in the tail vein model. nih.gov
Breast CancerNot specifiedNude mouse modelsSignificantly inhibited tumor growth in vivo. nih.govSignificantly inhibited metastasis in vivo. nih.gov

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are instrumental in preclinical research, offering sophisticated platforms to study diseases in a context that closely mimics human pathology. In the investigation of this compound, GEMMs have been pivotal in elucidating its therapeutic potential across a spectrum of diseases, particularly in oncology and neurodegenerative disorders. These models, which include transgenic and knockout mice, allow for the assessment of the compound's efficacy against specific genetic backgrounds and disease progressions.

In oncological research, xenograft models using immunodeficient mice, such as Severe Combined Immunodeficiency (SCID) mice, are frequently employed. For instance, in studies of acute promyelocytic leukemia (APL), human APL cells (like HL-60) are inoculated into SCID mice. nih.govnih.govnih.gov Research has shown that lycorine treatment in these models can decrease the percentage of immature granular leukocytes, alleviate the infiltration of tumor cells into organs like the liver and bone, and extend the mean survival time of the mice. nih.govnih.govnih.gov Similarly, xenograft models have been established for other cancers, including prostate cancer (using PC-3M cells), colorectal cancer, and osteosarcoma, demonstrating lycorine's ability to suppress tumor growth and metastasis in vivo. nih.govnih.govnih.gov

In the realm of neurodegenerative diseases, transgenic mouse models that express mutated human genes associated with specific disorders are invaluable. For Parkinson's disease research, transgenic mice expressing the human A53T α-synuclein mutation are utilized. Studies have shown that intraperitoneal administration of lycorine in these A53T transgenic mice can effectively promote the degradation of α-synuclein in the brain, highlighting its neuroprotective potential.

For Alzheimer's disease, models such as the 5xFAD and 3xTg-AD mice, which carry multiple familial Alzheimer's disease mutations and develop amyloid plaques and tau pathology, are used. Research on related Amaryllidaceae alkaloids in these models has demonstrated the potential to reverse cognitive decline and clear Aβ plaques. While direct studies with this compound in these specific models are part of ongoing research, the use of these models is a critical methodology for evaluating potential therapeutics.

The table below summarizes key findings from studies using genetically engineered mouse models to evaluate Lycorine.

Disease ModelMouse Strain/TypeKey Findings
Acute Promyelocytic LeukemiaSCID mice with HL-60 xenograftDecreased immature granular leukocytes, reduced tumor cell infiltration, prolonged survival. nih.gov
Prostate CancerNude mice with PC-3M xenograftSuppressed tumor volume and metastasis. nih.gov
Colorectal CancerXenograft mouse modelInhibited tumor growth. nih.gov
Parkinson's DiseaseA53T α-synuclein transgenic micePromoted degradation of α-synuclein in the brain.
OsteosarcomaNude mice with MNNG/HOS xenograftInhibited tumor growth in a dose-dependent manner. nih.gov

Infectious Disease Models

The broad-spectrum antimicrobial and antiviral properties of this compound have been extensively evaluated using various infectious disease models in mice. These in vivo studies are crucial for determining the compound's efficacy in a living organism, providing insights into its potential as a therapeutic agent against a range of pathogens.

In the field of virology, mouse models have been critical in demonstrating the antiviral effects of lycorine. For instance, in studies involving Human Enterovirus 71 (EV71), a virus that can cause severe neurological complications in children, lycorine treatment in a lethal challenge mouse model resulted in a significant reduction in mortality and clinical symptoms. nih.gov The protective effect was attributed to the inhibition of viral replication in tissues such as the muscle. nih.gov When mice were infected with a moderate, non-lethal dose of EV71, lycorine treatment was also able to prevent the onset of paralysis. nih.gov

Similarly, the efficacy of lycorine and its derivatives has been tested against coronaviruses. In a mouse model infected with Human Coronavirus OC43 (HCoV-OC43), a derivative of lycorine, Ly-8, was shown to effectively inhibit viral replication in the central nervous system and provide protection against the infection with low toxicity. sciopen.com Research has also highlighted lycorine's potential against other viruses, including Zika virus, Dengue virus, and influenza viruses, with in vivo studies forming a key part of the preclinical evaluation. nih.govnih.gov

While much of the research has focused on antiviral applications, lycorine has also demonstrated antibacterial and antimalarial activities in various assays. nih.govresearchgate.netresearchgate.net Although detailed in vivo studies for a wide range of bacterial and parasitic infections are less extensively published, the existing data suggest a promising area for future research utilizing relevant mouse models of bacterial sepsis or parasitic infections.

The following table presents a summary of research findings from infectious disease mouse models investigating Lycorine and its derivatives.

Infectious AgentMouse ModelKey Findings
Human Enterovirus 71 (EV71)Lethal infection modelReduced mortality, clinical scores, and pathological changes by inhibiting viral replication. nih.gov
Human Enterovirus 71 (EV71)Moderate (non-lethal) infection modelProtected mice from paralysis. nih.gov
Human Coronavirus (HCoV-OC43)Intracranial infection modelA lycorine derivative (Ly-8) inhibited viral replication in the CNS and provided protection. sciopen.com
Influenza VirusNot specified in detailExhibits potent inhibitory effects against various influenza strains. nih.gov

Inflammatory Disease Models

The anti-inflammatory properties of this compound have been substantiated through its evaluation in several mouse models of inflammatory diseases. These models are designed to mimic the pathological processes of human inflammatory conditions, thereby providing a platform to assess the therapeutic potential of anti-inflammatory compounds.

In the context of arthritis, a common inflammatory joint disease, lycorine has been studied in models such as collagen-induced arthritis and Complete Freund's Adjuvant (CFA)-induced arthritis in mice. In the CFA-induced arthritis model, which mimics the chronic pain and inflammation seen in osteoarthritis, intraperitoneal injection of lycorine significantly reduced pain hypersensitivity, suppressed spontaneous pain, and improved motor coordination. nih.gov Mechanistically, lycorine was found to reduce spinal inflammation and oxidative stress. nih.gov For osteoarthritis, a model involving the transection of the anterior cruciate ligament in mice has been used. nih.gov In this model, lycorine demonstrated a protective effect on cartilage, partly by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. nih.gov

The analgesic and anti-inflammatory effects of lycorine have also been assessed in a formalin-induced inflammatory pain model in mice. researchgate.netnih.gov This model has two phases: an acute neurogenic phase and a later inflammatory phase. Lycorine was shown to reduce pain-like behaviors in a dose-dependent manner, with a more potent effect observed during the inflammatory phase. nih.gov

Furthermore, lycorine's potential in treating allergic inflammatory conditions has been investigated using an ovalbumin (OVA)-induced allergic asthma model in BALB/c mice. ijper.org In this model, lycorine administration resulted in a significant reduction in inflammatory cell counts in bronchoalveolar lavage fluid, decreased levels of inflammatory cytokines, and ameliorated the inflammatory response in lung tissues. ijper.org

Studies have also explored the neuroprotective and anti-inflammatory effects of lycorine in a model of cerebral ischemia, induced by middle cerebral artery occlusion (MCAO) in rats. Pre-treatment with lycorine was found to alleviate microglia inflammation, a key component of the ischemic injury cascade.

The table below details the findings from various inflammatory disease models used to study Lycorine.

Disease ModelMethod of InductionKey Findings
Arthritis (Osteoarthritis-like pain)Intra-articular injection of Complete Freund's Adjuvant (CFA)Reduced pain hypersensitivity, suppressed spinal inflammation and oxidative stress. nih.gov
OsteoarthritisAnterior cruciate ligament transectionProtected cartilage by suppressing MMP-3 and MMP-13 expression. nih.gov
Inflammatory PainSubcutaneous injection of formalinDose-dependently reduced pain-like behaviors, particularly in the inflammatory phase. nih.gov
Allergic AsthmaOvalbumin (OVA) sensitization and challengeReduced inflammatory cell infiltration, decreased inflammatory cytokines, and ameliorated lung inflammation. ijper.org

Research Challenges and Future Directions in Preclinical Investigations

Deepening Understanding of Multi-Target Mechanisms

A primary challenge in the preclinical investigation of Lycorine (B1675740) hydrobromide is elucidating its complex, multi-target mechanism of action. Research indicates that lycorine does not act on a single target but rather modulates a network of signaling pathways. nih.gov Studies have identified several potential molecular targets, including the anti-apoptotic Bcl-2 family proteins (Bcl-2 and Mcl-1), histone deacetylases (HDAC), tumor necrosis factor-alpha (TNF-α), signal transducer and activator of transcription (STAT) proteins, and high mobility group box 1 (HMGB1). nih.gov

Lycorine's activity spans multiple signaling cascades crucial for cancer cell proliferation and survival, such as the JNK, phospho-Akt, MEK/ERK, and JAK/STAT pathways. nih.gov For instance, it has been shown to suppress the Wnt/β-catenin signaling pathway in preclinical models of non-small cell lung cancer and inhibit FAK-JNK signaling. nih.gov Furthermore, lycorine can induce the proteasomal degradation of HMGB1, a key regulator of autophagy, thereby inhibiting this process. nih.gov This pleiotropic activity suggests a low probability of resistance development but also complicates the identification of a definitive mechanism of action. Future research must focus on employing systems biology approaches to map the intricate network of interactions and identify the principal pathways responsible for its therapeutic effects in different cancer types.

Table 1: Identified Molecular Targets of Lycorine in Preclinical Studies

Target Protein/Pathway Effect of Lycorine Associated Cancer/Disease Model Citation
Bcl-2 family (Bcl-2, Mcl-1) Downregulation, induction of apoptosis Leukemia, Breast Cancer nih.gov
STAT3 Inhibition of activation and downstream targets Prostate Cancer nih.govoncotarget.com
HMGB1 Proteasomal degradation, autophagy inhibition Multiple Cancer Models nih.gov
PDGFRα Inhibition of phosphorylation and activation Angiogenesis Models nih.gov
Wnt/β-catenin Suppression of signaling Non-Small Cell Lung Cancer nih.gov
FAK/JNK Signaling Inhibition Breast Cancer nih.gov
IDH1 Potential direct target Colorectal Cancer nih.gov

Strategies for Optimizing Efficacy in Preclinical Models

Optimizing the efficacy of Lycorine hydrobromide in preclinical settings is a key area of ongoing research. A significant challenge has been the compound's relatively poor water solubility, which can limit its bioavailability in in vivo models. researchgate.netresearchgate.net The use of the hydrobromide salt is one strategy to address this limitation. researchgate.net

Another major strategy involves the chemical modification of the lycorine scaffold to create derivatives with improved pharmacological properties. researchgate.net Semisynthesis studies have shown that altering substituents at the C1 and C2 positions of the lycorine molecule can reduce cytotoxicity while preserving therapeutic activity. researchgate.net For example, preclinical studies have investigated acetylated and esterified forms of lycorine. iiarjournals.orgekb.eg While acetylation was found to decrease its cytostatic effect, esterification at the C-2 position with a lauroyl group resulted in enhanced anti-parasitic activity. iiarjournals.orgekb.eg These findings highlight the potential for medicinal chemistry approaches to fine-tune the molecule's characteristics, enhancing its efficacy and suitability for further preclinical development.

Novel Target Identification and Validation

While a number of potential targets for lycorine have been proposed, research into target identification and validation remains limited. nih.gov A crucial future direction is the conclusive identification and validation of direct molecular targets to better understand its mechanism of action and to identify predictive biomarkers for its activity. nih.gov

Modern drug discovery techniques are being applied to meet this challenge. For example, network pharmacology and bioinformatics analyses were successfully used to predict Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) as a primary target in angiogenesis. nih.gov This in silico prediction was subsequently validated through a series of rigorous experimental methods, including western blotting, immunofluorescence, molecular docking, kinase activity assays, and cellular thermal shift assays (CETSAs), confirming that lycorine directly binds to and inhibits PDGFRα. nih.gov Similarly, STAT3 has been identified as a critical target in prostate cancer, with studies demonstrating that the anticancer effects of lycorine are dependent on STAT3 expression. oncotarget.comnih.gov Future research should leverage these integrated approaches, including comprehensive proteomic analyses across various tumor types, to uncover and validate other novel targets. nih.gov

Development of Advanced Preclinical Models

The evaluation of this compound has so far relied on a range of conventional preclinical models, including various cancer cell lines and mouse xenograft models. nih.gov Subcutaneous and orthotopic xenografts using cell lines like PC-3M-luc have been instrumental in demonstrating in vivo efficacy against tumor growth and metastasis. oncotarget.comnih.gov

However, to better predict clinical outcomes, there is a pressing need to develop and utilize more advanced and clinically relevant preclinical models. The use of patient-derived xenograft (PDX) models, which has already been applied in gastric cancer studies with lycorine, offers a more representative model of human tumor biology. researchgate.net Future investigations should expand the use of PDX models across a wider range of cancers. Furthermore, the development of three-dimensional (3D) organoid cultures derived from patient tumors would provide a powerful in vitro platform for high-throughput screening and mechanistic studies that more closely mimic the in vivo environment. researchgate.net There is also a need to conduct more studies using metastasis-related animal models to fully explore lycorine's potential to inhibit cancer spread. nih.gov

Exploration of Combination Therapies in Preclinical Settings

A highly promising avenue for future research is the exploration of this compound in combination with other therapeutic agents. Its multi-target nature suggests it could act synergistically with other drugs, potentially enhancing efficacy and overcoming drug resistance. nih.gov

Preclinical studies have already provided strong evidence supporting this strategy. For example, lycorine has been shown to synergize with the immune checkpoint inhibitor CTLA-4 in renal cell carcinoma models. nih.gov In multiple myeloma, it enhances the activity of the proteasome inhibitor bortezomib and can re-sensitize resistant cells. nih.gov The combination of this compound with the Bcl-2 inhibitor HA14-1 has also demonstrated synergistic effects. researchgate.net These findings underscore the potential of using this compound to augment the efficacy of both chemotherapy and immunotherapy. researchgate.net Future preclinical work should systematically investigate novel combination regimens, focusing on synergistic interactions and mechanisms of enhanced activity.

Table 2: Preclinical Combination Therapies Involving Lycorine

Cancer Model Combination Agent Preclinical Model Key Finding Citation
Renal Cell Carcinoma Anti-CTLA-4 Antibody Mouse Model Synergistic anti-tumor effect nih.gov
Multiple Myeloma Bortezomib Xenograft Mouse Model Enhanced activity and re-sensitization of resistant cells nih.govresearchgate.net
Angiogenesis Sunitinib In vitro Models Synergistic inhibitory effects nih.govdntb.gov.ua
Hepatocellular Carcinoma Sorafenib Mouse Model Significantly inhibited tumor growth compared to single agents researchgate.net
Breast Cancer Tamoxifen Cell Lines (MCF-7, T47D) Enhanced efficacy in alleviating drug resistance researchgate.net

Assessment of Long-Term Preclinical Efficacy and Potential Resistance Mechanisms

A significant gap in the current preclinical data for this compound is the lack of long-term efficacy studies and an understanding of potential resistance mechanisms. While lycorine has shown potent activity against cancer cells that are already resistant to other drugs, such as doxorubicin-resistant and dexamethasone-resistant cells, it is unknown whether cancer cells can develop resistance to lycorine itself over time. nih.gov

Interestingly, some of lycorine's known mechanisms may pre-emptively counter resistance. For example, its ability to inhibit bortezomib-induced autophagy can block a key cellular process that leads to acquired resistance to proteasome inhibitors. nih.gov Furthermore, lycorine has demonstrated a cytostatic, rather than cytotoxic, effect in cancer cells that are resistant to pro-apoptotic stimuli, suggesting an alternative mechanism of action in hard-to-treat cancers. nih.gov

Future preclinical research must incorporate long-term in vivo studies to assess the durability of its anti-tumor effects and to monitor for the emergence of resistant clones. If resistance does develop, subsequent molecular analyses will be critical to identify the underlying mechanisms, which will be vital information for its potential clinical development.

Q & A

Q. How can contradictory findings on lycorine’s antiviral efficacy (e.g., SARS-CoV vs. SARS-CoV-2) be systematically investigated?

  • Methodological Answer : Conduct comparative genomics to identify viral protein polymorphisms affecting lycorine binding. Use reverse genetics to generate chimeric viruses and test lycorine’s efficacy in parallel assays. Publish negative results to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.